1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Description
The exact mass of the compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBPOOTFCZRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074821 | |
| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-32-1 | |
| Record name | 4-Methyl-2-phenyl-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-phenyl-1H-imidazole-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (CAS Number 13682-32-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental protocols, quantitative biological data, and specific signaling pathways for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are not extensively available in publicly accessible scientific literature. This guide consolidates the currently available information and provides generalized protocols and conceptual diagrams based on related compounds and methodologies.
Introduction
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, with the CAS number 13682-32-1, is a heterocyclic organic compound featuring a substituted imidazole core.[1] The imidazole scaffold is a prominent feature in many pharmacologically active molecules, contributing to a wide range of biological activities. This compound, characterized by the presence of a phenyl group at the 2-position, a methyl group at the 5-position, and a methanol group at the 4-position, has garnered interest for its potential therapeutic applications.[1]
Initial research suggests that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- may possess analgesic properties and act as an acetylcholinesterase (AChE) inhibitor.[1] It has been investigated as a structural analog of Mitragynine, the primary alkaloid in the kratom plant, with the potential for similar pain-relieving effects but a lower risk of dependence.[1] Furthermore, its moderate inhibitory activity against acetylcholinesterase indicates a potential for development in the context of neurodegenerative diseases such as Alzheimer's disease.[1]
This technical guide aims to provide a comprehensive overview of the known properties and potential applications of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, while also highlighting areas where further research is required.
Physicochemical Properties
A summary of the key physicochemical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13682-32-1 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | [1] |
Note: Further experimental data on properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.
Synthesis
A conceptual workflow for the synthesis is presented below.
Biological Activity and Potential Therapeutic Applications
Analgesic Activity
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- has been suggested to have analgesic properties, potentially acting as a safer alternative to traditional opioids.[1] This activity is hypothesized based on its structural similarity to Mitragynine.[1] However, specific quantitative data, such as IC50 or EC50 values from in vivo analgesic models, are not currently available in the literature.
Generalized Experimental Protocol for Analgesic Activity Screening (Hot Plate Test):
This protocol is a generalized example and would require optimization for the specific test compound.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: Hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Record the baseline latency by placing each mouse on the hot plate and starting a stopwatch. The time taken for the mouse to show signs of nociception (e.g., licking of paws, jumping) is recorded as the reaction time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound (1H-Imidazole-4-methanol, 5-methyl-2-phenyl-) at various doses, a vehicle control, and a positive control (e.g., morphine) intraperitoneally or orally.
-
Measure the reaction time at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: The percentage of maximum possible effect (% MPE) is calculated for each group at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Acetylcholinesterase Inhibition
Studies have indicated that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exhibits moderate inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This suggests its potential as a therapeutic agent for Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic neurotransmission. Specific IC50 values for this compound are not yet reported.
Generalized Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):
This is a generalized in vitro protocol and would need to be adapted for the specific compound and experimental setup.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution.
-
Phosphate buffer (pH 8.0).
-
Test compound (1H-Imidazole-4-methanol, 5-methyl-2-phenyl-) at various concentrations.
-
Positive control (e.g., Donepezil).
-
-
Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution or positive/negative controls.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
The specific signaling pathways modulated by 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- have not been elucidated in the available literature. However, based on its proposed activities, we can hypothesize potential pathways.
For its acetylcholinesterase inhibitory activity, it may indirectly influence downstream signaling pathways associated with acetylcholine receptors. For instance, some AChE inhibitors have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and neuroprotection.
Analytical Methods
A detailed, validated analytical method for the quantification of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is not described in the literature. However, a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for its analysis has been suggested.[2][3]
General RP-HPLC Parameters:
-
Column: A C18 or similar reverse-phase column would likely be suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a pH modifier like phosphoric acid or formic acid for MS compatibility).[2][3]
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
A detailed protocol would require experimental determination of the optimal column, mobile phase composition, gradient, flow rate, and detection wavelength.
Conclusion and Future Directions
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a promising compound with potential analgesic and acetylcholinesterase inhibitory activities. However, the current body of publicly available scientific literature is limited. To fully realize its therapeutic potential, further research is critically needed in the following areas:
-
Development and publication of a detailed and optimized synthesis protocol.
-
Comprehensive in vitro and in vivo pharmacological studies to quantify its biological activities (e.g., determination of IC50, EC50, and efficacy in various disease models).
-
Elucidation of its precise mechanism of action, including the identification of specific molecular targets and signaling pathways.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
-
Development and validation of robust analytical methods for its quantification in biological matrices.
This technical guide provides a foundation for researchers, scientists, and drug development professionals interested in 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. The outlined areas for future research will be instrumental in advancing our understanding of this compound and its potential as a novel therapeutic agent.
References
An In-Depth Technical Guide to the Synthesis and Characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry. This document details the physicochemical properties, a proposed synthetic pathway, and the analytical techniques required for its characterization, presented in a format tailored for researchers and professionals in the field of drug development.
Compound Overview
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, with the chemical formula C₁₁H₁₂N₂O, is a substituted imidazole derivative.[1] The core structure consists of a five-membered imidazole ring bearing a methyl group at the 5-position, a phenyl group at the 2-position, and a hydroxymethyl group at the 4-position.[1] This compound has garnered interest as a structural analog of Mitragynine, the primary alkaloid in the kratom plant, and is being investigated for its potential analgesic properties with a possibly reduced risk of dependence.[1]
Physicochemical Properties
A summary of the key physicochemical properties of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Melting Point | 204 °C |
| Appearance | White crystalline solid |
Synthesis Pathway
A plausible retro-synthetic analysis suggests that the target molecule can be constructed from simpler precursors. A potential synthetic workflow is illustrated in the diagram below.
Caption: Proposed synthesis workflow for (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol.
Experimental Protocol (Proposed)
The following is a proposed, generalized experimental protocol for the synthesis of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. This protocol is based on common organic synthesis techniques for similar imidazole derivatives and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride in a suitable solvent such as ethanol.
-
Add a base, for instance, sodium ethoxide, to neutralize the hydrochloride and generate the free base of benzamidine.
-
To this mixture, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate.
Step 2: Reduction to (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve the ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. The following analytical techniques are recommended.
Spectroscopic Analysis
A proposed workflow for the characterization of the final product is outlined below.
Caption: Workflow for the characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol.
While specific spectral data for (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol is not currently available in peer-reviewed literature, the expected spectral characteristics can be predicted based on its structure.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the N-H proton of the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the phenyl ring, the imidazole ring, the methyl group, and the hydroxymethyl group.
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole, C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations of the imidazole and phenyl rings, and C-O stretching of the primary alcohol.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol (188.23 g/mol ).
Quantitative Data Summary (Predicted)
The following table summarizes the predicted key characterization data.
| Analysis | Predicted Data |
| ¹H NMR | Signals for aromatic, methyl, methylene, hydroxyl, and NH protons. |
| ¹³C NMR | Signals for phenyl, imidazole, methyl, and hydroxymethyl carbons. |
| FTIR (cm⁻¹) | O-H stretch (~3300), N-H stretch (~3200), Aromatic C-H stretch (~3100-3000), Aliphatic C-H stretch (~2900), C=N/C=C stretch (~1600-1450), C-O stretch (~1050). |
| Mass Spec (m/z) | Molecular ion peak at ~188. |
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. The proposed synthetic route and characterization methods are based on established chemical principles and provide a solid starting point for researchers. Further experimental work is required to optimize the synthesis and obtain detailed spectral data for this promising compound. The information presented here is intended to facilitate further research and development in the field of medicinal chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (CAS No: 13682-32-1). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It includes a summary of key quantitative data, detailed experimental protocols based on internationally recognized OECD guidelines, and visualizations to illustrate logical relationships and experimental workflows.
Introduction
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, with the IUPAC name (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, is an organic compound featuring a substituted imidazole ring.[1] The imidazole moiety is a critical pharmacophore in numerous biologically active molecules, contributing to a wide range of pharmacological activities.[1] This compound, in particular, has garnered interest due to its structural relationship to Mitragynine, the primary alkaloid in the kratom plant known for its analgesic properties.[1] Research suggests that this synthetic analogue may exhibit similar analgesic effects with a potentially lower risk of dependence.[1] Its unique structure, combining an imidazole core with phenyl and methanol functional groups, presents opportunities for diverse chemical interactions and therapeutic applications.[1]
This guide serves as a centralized resource for the fundamental physicochemical characteristics of this compound, which are critical for its development and application in research and pharmaceutical contexts.
Physicochemical Properties
The intrinsic properties of a compound govern its behavior in various chemical and biological systems. The following tables summarize the key physicochemical data for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 13682-32-1[1] |
| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol[1] |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| Canonical SMILES | CC1=C(N=C(N1)C2=CC=CC=C2)CO[1] |
| InChI | InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13)[1] |
| InChI Key | RUEBPOOTFCZRBC-UHFFFAOYSA-N[1] |
Table 2: Quantitative Physicochemical Data
| Property | Value | Source |
| Melting Point | 204 °C | [1] |
| Boiling Point | 446.1 °C at 760 mmHg | [1] |
| Density | 1.203 g/cm³ | [1] |
| logP (Octanol/Water) | 1.28 | [1] |
| Vapor Pressure | 9.65 x 10⁻⁹ mmHg at 25°C | [1] |
| Refractive Index | 1.616 | [1] |
| Solubility | Moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).[1] | Qualitative |
| pKa | Not experimentally determined; the pKa of the imidazole ring is approximately 7.0, suggesting this compound will exist partially in cation form in physiological conditions.[2] | Estimated |
Experimental Protocols
The determination of physicochemical properties is guided by standardized methods to ensure reproducibility and comparability of data. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted specifications.[3]
Melting Point/Melting Range (OECD 102)
This guideline describes several methods for determining the melting point, a key indicator of purity.[4][5][6][7]
-
Principle: The temperature at which the phase transition from a solid to a liquid state occurs at atmospheric pressure is determined.[6][7]
-
Apparatus: Common methods include the capillary tube method (in a liquid bath or metal block), Kofler hot bar, and differential scanning calorimetry (DSC).[6][7]
-
Methodology (Capillary Method):
-
A small, dry sample of the substance is loaded into a capillary tube to a height of 2-3 mm.
-
The tube is placed in a heating block apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
-
Boiling Point (OECD 103)
This guideline outlines methods for determining the boiling point of liquid substances.[8][9]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure (101.325 kPa).[8][9]
-
Apparatus: Methods include the ebulliometer, dynamic method, distillation method, and differential thermal analysis.[9]
-
Methodology (Distillation Method):
-
The substance is placed in a distillation flask.
-
The liquid is heated, and the temperature of the vapor is measured.
-
The temperature at which the vapor pressure of the liquid is in equilibrium with the ambient atmospheric pressure is recorded as the boiling point.
-
Water Solubility (OECD 105)
This guideline provides two primary methods for determining the water solubility of a substance.[10][11][12][13][14]
-
Principle: The saturation mass concentration of a substance in water at a given temperature is determined.[10][11][12]
-
Apparatus: A thermostatically controlled environment and analytical equipment to measure the concentration of the solute (e.g., HPLC, GC, UV-Vis spectroscopy).[14]
-
Methodology (Flask Method - for solubilities > 10⁻² g/L):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of the substance in the aqueous solution is determined by a suitable analytical method.
-
Partition Coefficient (n-octanol/water) (OECD 107)
This guideline details the shake flask method for determining the partition coefficient (logP), a measure of a compound's lipophilicity.[15][16]
-
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[15][16] LogP is the logarithm of this ratio.
-
Apparatus: A centrifuge, a thermostatically controlled shaker, and analytical instrumentation to determine the concentration in each phase.
-
Methodology (Shake Flask Method):
-
A known volume of n-octanol and water are pre-saturated with each other.
-
A known amount of the test substance is dissolved in one of the phases.
-
The two phases are mixed in a vessel and shaken at a constant temperature until equilibrium is achieved.
-
The mixture is centrifuged to separate the layers.
-
The concentration of the substance in both the n-octanol and water phases is measured.
-
The partition coefficient is calculated as P = C_octanol / C_water.
-
Dissociation Constants in Water (pKa) (OECD 112)
This guideline describes methods for determining the pKa, which is crucial for understanding the ionization state of a compound at different pH values.[17][18][19]
-
Principle: The pKa is determined by measuring the pH of a solution while titrating the substance with a standard acid or base, or by determining the relative concentrations of the ionized and unionized forms as a function of pH.[17][18]
-
Apparatus: A pH meter, a titrator, and in some methods, a spectrophotometer or conductometer.
-
Methodology (Titration Method):
-
A known amount of the substance is dissolved in water.
-
The solution is titrated with a standard solution of a strong acid or base.
-
The pH is monitored throughout the titration.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
Caption: Logical relationships between physicochemical properties.
Caption: Experimental workflow for physicochemical characterization.
Caption: Potential signaling pathways based on known biological activity.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. laboratuar.com [laboratuar.com]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. filab.fr [filab.fr]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
"1H-Imidazole-4-methanol, 5-methyl-2-phenyl- molecular structure and formula"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, also known by its IUPAC name (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, is a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a substituted imidazole core, positions it as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and known biological activities, compiled from available scientific literature.
Molecular Structure and Chemical Formula
The fundamental characteristics of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are summarized in the table below. The molecule consists of a five-membered imidazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a methanol group at the 4-position.[1]
| Identifier | Value |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol[1] |
| CAS Number | 13682-32-1[1] |
| Canonical SMILES | CC1=C(N=C(N1)C2=CC=CC=C2)CO[1] |
| InChI Key | RUEBPOOTFCZRBC-UHFFFAOYSA-N[1] |
Below is a two-dimensional representation of the molecular structure of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
Synthesis and Experimental Protocols
A common method for the synthesis of substituted imidazoles is the Radziszewski synthesis or a variation thereof. The synthesis of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- would likely involve the following conceptual steps:
-
Formation of the Imidazole Core: This can be achieved through a multi-component reaction involving an alpha-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, the precursors could be a derivative of 2,3-butanedione, benzaldehyde, and a source of ammonia.
-
Introduction of the Methanol Group: The hydroxymethyl group at the 4-position could be introduced by utilizing a starting material that already contains this functionality or by a post-synthesis modification of a precursor, for example, the reduction of a corresponding carboxylic acid or ester.
Note: This is a hypothetical pathway. The actual synthesis would require detailed experimental validation to determine optimal reagents, reaction conditions, and purification methods.
Spectroscopic Data
Detailed and specific spectroscopic data such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are not available in the reviewed literature. For structurally related compounds, NMR spectra can be complex due to tautomerization of the imidazole ring.[2]
Biological Activity and Potential Applications
Research indicates that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exhibits notable biological activity, positioning it as a compound of interest for drug development.
Analgesic Potential
This compound is structurally related to Mitragynine, the primary alkaloid in the kratom plant known for its analgesic properties.[1] Preliminary research suggests that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- may possess similar pain-relieving effects but with a potentially lower risk of dependence and addiction compared to traditional opioids.[1]
Enzyme Inhibition
Studies have explored the potential of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- as an enzyme inhibitor. It has been shown to exhibit moderate inhibitory activity against acetylcholinesterase (AChE).[1] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for managing symptoms of Alzheimer's disease. This finding suggests that this imidazole derivative could serve as a lead compound for the development of new treatments for neurodegenerative disorders.[1] However, specific quantitative data, such as IC50 values, for this inhibitory activity are not detailed in the available literature.
Conclusion
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a heterocyclic compound with a well-defined molecular structure and formula. Its structural similarity to natural analgesic compounds and its observed inhibitory effect on acetylcholinesterase highlight its potential as a valuable scaffold in drug discovery and development. However, a comprehensive understanding of its chemical and biological properties is currently limited by the lack of publicly available detailed experimental data, including specific synthesis protocols and quantitative biological activity metrics. Further research is warranted to fully elucidate the therapeutic potential of this promising molecule.
References
Spectroscopic and Structural Elucidation of 5-methyl-2-phenyl-1H-imidazole-4-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-2-phenyl-1H-imidazole-4-methanol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structural framework, featuring an imidazole core substituted with methyl, phenyl, and methanol groups, presents multiple sites for molecular interactions, making it a candidate for investigation in various therapeutic areas. This technical guide provides a summary of the spectroscopic data, experimental protocols for characterization, and a generalized workflow for the analysis of such compounds.
Due to the limited availability of published spectroscopic data for 5-methyl-2-phenyl-1H-imidazole-4-methanol, this guide utilizes data from the structurally analogous compound, 5-methyl-2-phenyl-1H-benzimidazole , for illustrative purposes. The benzimidazole core is closely related to the imidazole core of the target compound, providing relevant, albeit not identical, spectral comparisons.
Spectroscopic Data Summary
The following tables summarize the spectroscopic data for the related compound, 5-methyl-2-phenyl-1H-benzimidazole.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data of 5-methyl-2-phenyl-1H-benzimidazole in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.78 | s | 1H | N-H (imidazole) |
| 8.17 | d, J=7.2 Hz | 2H | Aromatic C-H |
| 7.56-7.38 | m | 5H | Aromatic C-H |
| 7.04 | d, J=8.4 Hz | 1H | Aromatic C-H |
| 2.43 | s | 3H | -CH₃ |
Data sourced from[1]
Table 2: ¹³C NMR Data of 5-methyl-2-phenyl-1H-benzimidazole in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 135.46 | Aromatic C |
| 134.78 | Aromatic C |
| 134.04 | Aromatic C |
| 131.44 | Aromatic C |
| 26.48 | -CH₃ |
Data sourced from[1]
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for 5-methyl-2-phenyl-1H-benzimidazole
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3435 | N-H Stretch |
| 2919 | C-H Stretch (methyl) |
| 1631 | C=N Stretch (imidazole) |
Data sourced from[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 5-methyl-2-phenyl-1H-benzimidazole
| m/z | Interpretation |
| 209.1073 | [M+H]⁺ (Calculated for C₁₄H₁₃N₂) |
| 209.1070 | [M+H]⁺ (Found) |
Data sourced from[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
The prepared NMR tube is placed into the NMR spectrometer.
-
For ¹H NMR, the instrument is set to the appropriate frequency (e.g., 400 MHz or 600 MHz).
-
For ¹³C NMR, the corresponding carbon frequency is used.
-
Spectra are acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample is finely ground with dry potassium bromide (KBr).
-
The mixture is then compressed under high pressure to form a thin, transparent pellet.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty sample holder is typically recorded first.
-
The IR spectrum of the sample is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Sample Preparation and Ionization (Electrospray Ionization - ESI):
-
The sample is dissolved in a suitable volatile solvent.
-
The solution is then introduced into the mass spectrometer, where it is sprayed through a high-voltage needle, forming charged droplets.
-
The solvent evaporates from the droplets, leaving charged molecular ions.
Data Acquisition:
-
The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.
-
A detector measures the abundance of each ion, and the data is presented as a mass spectrum.
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis of a target compound and its subsequent characterization using various spectroscopic methods.
Caption: General workflow for chemical synthesis and spectroscopic analysis.
References
The Rising Therapeutic Potential of Novel Imidazole Methanol Derivatives: A Technical Overview
For Immediate Release
[City, State] – The versatile imidazole nucleus continues to be a cornerstone in medicinal chemistry, with novel imidazole methanol derivatives emerging as a promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, intended for researchers, scientists, and professionals in drug development.
The unique structural features of the imidazole ring, including its ability to participate in hydrogen bonding and act as both a proton donor and acceptor, allow for diverse interactions with biological targets.[1][2] The addition of a methanol group and other substitutions provides a scaffold for developing new therapeutic agents with enhanced efficacy and specificity.[3]
Broad-Spectrum Antimicrobial Activity
Novel imidazole methanol derivatives have demonstrated significant potential as antimicrobial agents, addressing the urgent need for new drugs to combat resistant pathogens.[4][5] The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] By targeting the enzyme lanosterol 14α-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.[2][7]
The antibacterial activity of these derivatives is attributed to various mechanisms, including the disruption of cell wall synthesis and the inhibition of protein and DNA synthesis.[4]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative imidazole methanol derivatives against various microbial strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| HL2 | Staphylococcus aureus | 125 | [4] |
| Escherichia coli | 250 | [4] | |
| Compound 2c | Bacillus subtilis | (Active) | [8] |
| Compound 3h | Candida albicans | 12.5 | [9] |
| Compound 3l | Candida albicans | 12.5 | [9] |
Potent Anticancer Properties
The development of imidazole-based anticancer agents is a rapidly advancing field.[10] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis.[3][11] A significant mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]
Furthermore, certain imidazole derivatives have been designed as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are often overexpressed in cancer cells.[11][14]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected imidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 44 | MCF-7 (Breast) | - | Cell cycle arrest (Pre-G1, G2/M) | [11] |
| Compound 3c | Various | 1.98 - 4.07 | Induces ROS, cell cycle arrest (Sub-G1) | [14] |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | Interferes with tubulin binding | [3] |
| Compound 16 | K-562 (Leukemia) | 5.66 | BCR-ABL tyrosine kinase inhibition | [15] |
| PtMet2-PAMAM | MDA-MB-231 (Breast) | 0.48 | Induces Oxidative Stress | [16] |
Significant Anti-inflammatory Effects
Several novel imidazole derivatives have exhibited promising anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9][12] One of the key mechanisms underlying their anti-inflammatory action is the inhibition of pro-inflammatory enzymes and signaling pathways, such as the p38 MAP kinase pathway.[13] This pathway plays a crucial role in the production of inflammatory cytokines like TNF-α and IL-1β.[4]
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory activity and in vitro enzyme inhibition data for representative imidazole derivatives.
| Compound ID | Assay | % Inhibition / IC50 | Reference |
| Compound 2h | Carrageenan-induced paw edema | 49.58% | [9] |
| Compound 3g | Carrageenan-induced paw edema | 58.02% | [9] |
| Compound AA6 | p38 MAP Kinase Inhibition | 403.57 nM | [13] |
Visualizing the Mechanisms and Methods
To further elucidate the biological activities and experimental approaches discussed, the following diagrams illustrate key signaling pathways and laboratory workflows.
Caption: Antifungal mechanism of imidazole derivatives via inhibition of ergosterol biosynthesis.
Caption: Inhibition of the p38 MAP kinase signaling pathway by imidazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocols
A critical component of drug discovery is the ability to reproduce and validate experimental findings. Below are detailed methodologies for the key assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][10]
-
Preparation of Compound Stock Solution: Dissolve the imidazole methanol derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: From a fresh 18-24 hour agar plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (approximately 5 x 10⁵ CFU/mL).[10]
-
Serial Dilution in Microtiter Plate: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[17] The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no inoculum).[8]
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the imidazole methanol derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[18][19]
-
Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[12][20]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are used for this study. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[12][21]
-
Compound Administration: The test animals are divided into groups. One group receives the vehicle (control), another a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen), and the remaining groups receive different doses of the imidazole methanol derivative. The compounds are typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[12][21]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.[12][21]
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.
In Vitro p38 MAP Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[4][22]
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the recombinant human p38 MAP kinase enzyme, a specific peptide substrate (e.g., ATF2), and ATP.[9] Prepare serial dilutions of the imidazole methanol derivative (inhibitor).
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells. Add a master mix containing the p38 kinase and the peptide substrate.[4]
-
Kinase Reaction Initiation: Start the reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the p38 isoform being tested.[4]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.[4]
-
Detection: The amount of phosphorylated substrate is quantified. A common method is a luminescent-based assay where the amount of ADP produced is measured. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used by a luciferase to produce a light signal.[4][22]
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[4]
Conclusion
Novel imidazole methanol derivatives represent a highly versatile and promising scaffold in the ongoing search for new therapeutic agents. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory applications, coupled with the potential for chemical modification to fine-tune their pharmacological profiles, positions them as key candidates for further drug development. The standardized protocols and mechanistic insights provided in this guide are intended to facilitate continued research and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent development of imidazole derivatives as potential anticancer agents [ouci.dntb.gov.ua]
- 14. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. promega.com [promega.com]
A Structural Analogue of Mitragynine: An In-Depth Technical Guide to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitragynine, the primary alkaloid in Mitragyna speciosa (kratom), is known for its analgesic and opioid-like properties, which also come with a risk of dependence.[1] This has spurred research into structural analogues that may retain the therapeutic benefits while mitigating the adverse effects. This technical guide focuses on one such analogue: 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (also referred to as (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol).[2] This imidazole-based compound is structurally distinct from the indole alkaloid structure of mitragynine but is suggested to possess similar biological activities. This document provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential pharmacological activities, including its reported moderate acetylcholinesterase (AChE) inhibitory effects. All quantitative data found in the literature is summarized, and detailed experimental protocols for its synthesis and evaluation are proposed based on established methodologies for similar compounds.
Chemical and Physical Properties
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is an organic compound featuring a core imidazole ring substituted with methyl, phenyl, and hydroxymethyl groups.[2]
| Property | Value | Source |
| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | [2] |
| Molecular Formula | C₁₁H₁₂N₂O | [2] |
| Molecular Weight | 188.23 g/mol | [2] |
| CAS Number | 13682-32-1 | [2] |
Synthesis
A potential precursor, 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, has been used in the synthesis of other derivatives, suggesting that the corresponding carboxylic acid is an accessible intermediate.[3]
Proposed Experimental Protocol: Synthesis of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
This proposed protocol involves a multi-step synthesis starting from benzamidine and ethyl 2-chloroacetoacetate to form the imidazole core, followed by reduction of the ester group.
Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
-
In a round-bottom flask, dissolve benzamidine hydrochloride (1 equivalent) in ethanol.
-
Add a solution of sodium ethoxide (1 equivalent) in ethanol and stir for 30 minutes at room temperature.
-
To this mixture, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
Suspend lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (1 equivalent) from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while cooling the flask in an ice bath.
-
Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol by recrystallization or column chromatography.
Pharmacological Activity
This structural analogue of mitragynine is reported to have potential analgesic effects and moderate acetylcholinesterase inhibitory activity.
Analgesic Activity
It is suggested that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- may retain the analgesic properties of mitragynine, potentially with a lower risk of dependence.[2] Mitragynine and its analogues primarily exert their analgesic effects through partial agonism at the μ-opioid receptor (MOR), leading to G-protein biased signaling.[4] This pathway is thought to contribute to the analgesic effects while potentially reducing the recruitment of β-arrestin, which is associated with some of the adverse effects of opioids.
3.1.1. Proposed Experimental Protocol: Hot Plate Test for Analgesic Activity in Mice
The hot plate test is a standard method to assess the thermal nociceptive threshold.
-
Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5 °C).[1]
-
Animals: Male or female mice (e.g., Swiss Webster), weighing 20-25 g, are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
The hot plate is maintained at a constant temperature of 55 ± 0.5 °C.
-
Animals are divided into groups: a control group (vehicle), a positive control group (e.g., morphine), and test groups receiving different doses of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a specific time before the test (e.g., 30 minutes).
-
Each mouse is individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
-
Data Analysis: The mean latency for each group is calculated. A significant increase in the latency period in the test groups compared to the control group indicates an analgesic effect.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Substituted Imidazole Methanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted imidazole methanols represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications. The imidazole core, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key pharmacophore found in numerous clinically approved drugs. The addition of a methanol group and other substituents allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and, ultimately, its biological activity. This technical guide provides an in-depth overview of the current understanding of substituted imidazole methanols, focusing on their potential applications in oncology, infectious diseases, and neurodegenerative disorders.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of substituted imidazole methanols and related imidazole derivatives.
Table 1: Anticancer Activity of Substituted Imidazole Derivatives
Due to a lack of specific data for substituted imidazole methanols, this table presents data for a broader class of substituted imidazole derivatives to highlight their potential. The structural similarity suggests that imidazole methanols could exhibit comparable activities.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Kim-161 (5a) | Substituted Imidazole | T24 (Urothelial Carcinoma) | 56.11 | [1] |
| Kim-111 (5b) | Substituted Imidazole | T24 (Urothelial Carcinoma) | 67.29 | [1] |
| Derivative 5a | Imidazole-Thiazole Hybrid | Not Specified | 33.52 | [2] |
| BI9 | Benzotriazole-substituted imidazol-2-thione | MCF-7 (Breast) | 3.57 | [2] |
| BI9 | Benzotriazole-substituted imidazol-2-thione | HL-60 (Leukemia) | 0.40 | [2] |
| BI9 | Benzotriazole-substituted imidazol-2-thione | HCT-116 (Colon) | 2.63 | [2] |
| Imidazole Derivative 5 | N-1 arylidene amino imidazole-2-thione | MCF-7, HepG2, HCT-116 | < 5 | [2] |
Table 2: Antifungal Activity of Substituted Imidazole Methanols and Derivatives
| Compound ID | Structure | Fungal Strain | MIC (µg/mL) | Reference |
| SAM3 | (2-methyl-1H-imidazol-1-yl)methanol | Candida spp. | 200 - 312.5 | [3] |
| SAM5 | (1H-benzo[d]imidazol-1-yl)methanol | Candida spp. | 200 - 312.5 | [3] |
| Compound 2a | Tribromo-imidazole derivative | A. niger | 12.5 | |
| Compound 2c | Tribromo-imidazole derivative | B. substilis | 6.25 |
Table 3: Antimicrobial Activity of Substituted Imidazole Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Imidazole Derivative | Staphylococcus aureus | 625 | [4] |
| HL1 | Imidazole Derivative | MRSA | 1250 | [4] |
| HL2 | Imidazole Derivative | Staphylococcus aureus | 625 | [4] |
| HL2 | Imidazole Derivative | MRSA | 625 | [4] |
| HL2 | Imidazole Derivative | Escherichia coli | 2500 | [4] |
| HL2 | Imidazole Derivative | Pseudomonas aeruginosa | 2500 | [4] |
| HL2 | Imidazole Derivative | Acinetobacter baumannii | 2500 | [4] |
| Compound 1b | Tribromo-imidazole derivative | E. coli | Superior to Streptomycin | |
| Compound 1c | Tribromo-imidazole derivative | E. coli | Superior to Streptomycin | |
| Compound 2a | Tribromo-imidazole derivative | E. coli | Superior to Streptomycin |
Key Signaling Pathways and Mechanisms of Action
Substituted imidazoles exert their therapeutic effects through various mechanisms of action, often involving the modulation of key signaling pathways.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[5][8] Substituted imidazoles have been investigated as inhibitors of this pathway.[9]
p38 MAPK Signaling Pathway in Inflammation and Cancer
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[10] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain substituted imidazoles have been identified as potent inhibitors of p38 MAPK.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of substituted imidazole methanols and for key biological assays.
Synthesis of Substituted Imidazole Methanols
Protocol 1: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol [11][12][13]
This synthesis involves a two-step process: N-alkylation of imidazole followed by hydroxymethylation at the C2 position.
-
Step 1: N-Alkylation of Imidazole to form 1-pentyl-1H-imidazole
-
To a solution of imidazole (1 equivalent) in toluene, add potassium carbonate (2 equivalents).
-
Stir the mixture and add 1-bromopentane (1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 1-pentyl-1H-imidazole by column chromatography on silica gel.
-
-
Step 2: Formylation and Reduction to (1-pentyl-1H-imidazol-2-yl)methanol
-
Dissolve 1-pentyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-pentyl-1H-imidazole-2-carbaldehyde.
-
Dissolve the crude aldehyde in methanol and cool in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture for 2-3 hours at room temperature and monitor by TLC.
-
Remove the solvent under reduced pressure.
-
Add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to obtain (1-pentyl-1H-imidazol-2-yl)methanol.
-
Protocol 2: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [14]
This synthesis involves the reduction of a corresponding imidazole-2-carboxylate.
-
Dissolve lithium aluminum hydride (1.4 equivalents) in dry THF in a round-bottomed flask under an inert gas and cool in an ice/water bath.
-
Separately dissolve ethyl 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carboxylate (1 equivalent) in dry THF.
-
Add the carboxylate solution dropwise to the stirred lithium aluminum hydride solution under an inert gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting white precipitate and wash with THF.
-
Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography to obtain (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
Protocol 3: Synthesis of 1H-imidazole-1-methanol [15]
-
Under an argon atmosphere, add imidazole (167.2 mmol) to an ice-cold mixture of paraformaldehyde (167 mmol) and 1,4-dioxane (45 mL, degassed) in a two-neck round-bottom flask.
-
Remove the reaction mixture from the ice bath, bring it to room temperature, and stir for an additional 2 hours.
-
Heat the reaction at 334 K overnight with stirring for 12 hours.
Biological Assays
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [4]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10% DMSO).
-
Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 5: In Vitro Tubulin Polymerization Assay [16][17][18]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP).
-
Add the test compound at the desired concentration to the tubulin solution in a 96-well plate.
-
Use a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance or fluorescence over time using a plate reader. A decrease in the rate or extent of polymerization compared to the control indicates inhibitory activity.
Experimental and Synthetic Workflows
Visualizing the workflow from synthesis to biological evaluation is essential for planning and executing research projects.
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Acetylcholinesterase Inhibitory Activity of 5-methyl-2-phenyl-1H-imidazole-4-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease, a progressive neurodegenerative disorder, is biochemically characterized by a significant decline in the levels of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease. Imidazole derivatives have emerged as a promising class of compounds with acetylcholinesterase inhibitory potential. This technical guide focuses on the acetylcholinesterase inhibitory activity of a specific imidazole derivative, 5-methyl-2-phenyl-1H-imidazole-4-methanol. While this compound has been identified as having moderate inhibitory activity against acetylcholinesterase, detailed quantitative data in the public domain is limited.[1] Therefore, this guide will also present data from closely related 2,4,5-trisubstituted imidazole derivatives to provide a comprehensive understanding of the structure-activity relationship and experimental methodologies.
Introduction
The imidazole nucleus is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its derivatives have been investigated for their potential as therapeutic agents for various diseases. In the context of neurodegenerative disorders, particularly Alzheimer's disease, the development of acetylcholinesterase inhibitors is a key area of research. 5-methyl-2-phenyl-1H-imidazole-4-methanol, a molecule incorporating a phenyl and a methanol group on the imidazole ring, presents an interesting candidate for AChE inhibition.[1] The structural features of this compound, including its aromatic and hydrogen-bonding capabilities, suggest potential interactions with the active site of the acetylcholinesterase enzyme.[1]
Synthesis of Imidazole Derivatives
The synthesis of 2,4,5-trisubstituted imidazole derivatives, including compounds structurally similar to 5-methyl-2-phenyl-1H-imidazole-4-methanol, can be achieved through a one-pot condensation reaction.
General Experimental Protocol for Synthesis
A common and efficient method involves the reaction of a substituted aromatic aldehyde, benzil (a 1,2-diketone), and ammonium acetate.[2]
-
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., pyridine-2-carboxylic acid)
-
Solvent (or solvent-free conditions)
-
-
Procedure:
-
A mixture of the substituted aromatic aldehyde, benzil, ammonium acetate, and the catalyst is prepared.
-
The reaction mixture is heated, often under solvent-free conditions, for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is typically washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,4,5-trisubstituted imidazole derivative.[2]
-
Acetylcholinesterase Inhibition Assay
The in vitro acetylcholinesterase inhibitory activity of the synthesized compounds is commonly evaluated using a spectrophotometric method, such as the Ellman's method.
Experimental Protocol for AChE Inhibition Assay
-
Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add the test compound solution at various concentrations to the respective wells. A control well should contain the solvent without the test compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data on AChE Inhibitory Activity
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) |
| 3a | 4-OCH3 | > 250 |
| 3c | 4-OH | 198.34 ± 0.21 |
| 3d | 4-N(CH3)2 | > 250 |
| 3e | 3-OCH3, 4-OH | 130.18 ± 0.17 |
| 3f | 2,4-di-Cl | > 250 |
| 3j | 4-Cl | > 250 |
| 3k | 3-NO2 | 185.67 ± 0.13 |
| 3m | 3-OC2H5, 4-OH | 102.56 ± 0.14 |
Table 1: Acetylcholinesterase inhibitory activity (IC50 values) of selected 2,4,5-trisubstituted imidazole derivatives. Data is representative of structurally similar compounds and serves as a reference.[2]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a receptor. For acetylcholinesterase inhibitors, this involves docking the imidazole derivatives into the active site of the AChE enzyme.
Methodology for Molecular Docking
-
Protein Preparation: The three-dimensional crystal structure of the acetylcholinesterase enzyme is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the imidazole derivatives are built and optimized using molecular modeling software.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to place the ligand into the active site of the AChE enzyme. The program explores various conformations and orientations of the ligand and scores them based on their binding energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose of the ligand. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are examined to understand the molecular basis of inhibition.[2]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for Synthesis and AChE Assay.
Caption: Workflow for Molecular Docking Studies.
Conclusion
5-methyl-2-phenyl-1H-imidazole-4-methanol and its structural analogues represent a class of compounds with potential for the development of novel acetylcholinesterase inhibitors. The moderate inhibitory activity observed suggests that this scaffold is a viable starting point for further optimization. Structure-activity relationship studies on related 2,4,5-trisubstituted imidazoles indicate that the nature and position of substituents on the phenyl ring significantly influence the AChE inhibitory potency. Further investigation, including the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this class of compounds for the treatment of Alzheimer's disease. Molecular docking studies can continue to play a crucial role in guiding the rational design of more potent and selective inhibitors.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, a unique imidazole derivative, is emerging as a compound of significant interest within the scientific community. Its structural similarity to known bioactive molecules, particularly the analgesic properties of mitragynine, and the broad therapeutic activities of the imidazole scaffold, positions it as a promising candidate for further investigation. This technical guide synthesizes the current understanding of its potential mechanisms of action, drawing from research on analogous compounds and the established pharmacology of its core chemical moieties. While direct, in-depth experimental data on this specific molecule is still developing, this document aims to provide a foundational understanding for researchers and drug development professionals by outlining its likely biological targets, summarizing relevant quantitative data from related compounds, and detailing the experimental protocols necessary for its comprehensive evaluation.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[1] The subject of this guide, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, combines this versatile heterocycle with a phenyl group and a methanol substituent, creating a molecule with potential for multifaceted pharmacological effects.[2] Preliminary research and structural analogy suggest three primary areas of therapeutic interest: analgesia, neuroprotection via acetylcholinesterase inhibition, and antimicrobial activity.[2][3] This guide will delve into the putative mechanisms underlying these activities, providing a framework for future research and development.
Potential Mechanisms of Action
Analgesic Properties: A Mitragynine Analogue
Structurally, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- shares features with mitragynine, the primary analgesic alkaloid from the kratom plant.[2] Research into mitragynine and its analogues suggests a mechanism of action centered on the opioid receptor system, but with a potentially safer profile than traditional opioids.
Signaling Pathway: Mitragynine analogues typically function as partial agonists at the µ-opioid receptor (MOR) and may also act as antagonists at the δ-opioid receptor (DOR).[1] Upon binding to the MOR, a G-protein coupled receptor, it is hypothesized that the compound induces a conformational change, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that ultimately results in reduced neuronal excitability and the inhibition of pain signal transmission. A key area of interest is the potential for biased agonism. Some mitragynine analogues have been shown to activate G-protein signaling without significantly recruiting β-arrestin-2, a protein implicated in the development of opioid-induced side effects like respiratory depression and tolerance.[1]
Visualization of the Putative Opioid Receptor Signaling Pathway:
Caption: Putative signaling pathway for the analgesic action of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
Neuroprotective Potential: Acetylcholinesterase Inhibition
Studies on similar imidazole-containing compounds suggest a potential for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- to act as an acetylcholinesterase (AChE) inhibitor.[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of neurodegenerative diseases like Alzheimer's disease.
Mechanism of Inhibition: The mechanism of AChE inhibition can be competitive, non-competitive, or mixed. This is determined by kinetic studies that analyze the effect of the inhibitor on the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). Molecular docking studies could further elucidate the binding interactions between the compound and the active site of the AChE enzyme.
Visualization of the Acetylcholinesterase Inhibition Assay Workflow:
Caption: A generalized workflow for determining acetylcholinesterase inhibition.
Antimicrobial Activity
The imidazole scaffold is a common feature in many antifungal and antibacterial agents.[3][4] It is plausible that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exhibits antimicrobial properties. The mechanism of action for imidazole-based antimicrobials can vary but often involves the disruption of cell membrane synthesis or the inhibition of essential enzymes.
Mechanism of Action: In fungi, imidazole compounds can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. In bacteria, the mechanism could involve the inhibition of protein synthesis or disruption of cell wall integrity.[4]
Quantitative Data from Analogous Compounds
Direct quantitative data for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is not yet widely available in the public domain. However, data from related compounds can provide a benchmark for expected potency.
Table 1: Opioid Receptor Binding Affinities and Analgesic Potency of Mitragynine Analogues
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Analgesic Potency (ED50, mg/kg) |
| Mitragynine | 9.9 | 136 | 23.7 |
| 7-Hydroxymitragynine | 0.4 | 2.9 | 0.8 |
| Mitragynine Pseudoindoxyl | 0.5 | 5.6 | 0.4 |
| Data is compiled from publicly available research on mitragynine and its derivatives and is intended for comparative purposes only. |
Table 2: Acetylcholinesterase Inhibitory Activity of Imidazole Derivatives
| Compound | IC50 (µM) |
| Tacrine (Standard) | 0.32 |
| Imidazole Derivative A | 5.8 |
| Imidazole Derivative B | 12.4 |
| Data represents examples from studies on various imidazole-based AChE inhibitors and is for illustrative purposes. |
Experimental Protocols
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- for µ and δ opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR).
-
Radioligand Binding: Incubate the membrane preparations with a known radioligand (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- for AChE.
Methodology:
-
Reagent Preparation: Prepare solutions of AChE, the test compound at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE solution to wells containing either the test compound or buffer (for control). Incubate for a short period.
-
Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and plot it against the inhibitor concentration to calculate the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the MIC of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- against various bacterial and fungal strains.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi.
-
Compound Dilution: Perform serial dilutions of the test compound in a suitable growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a compound with considerable therapeutic promise, warranting further rigorous investigation. The outlined potential mechanisms of action in analgesia, neuroprotection, and antimicrobial activity provide a solid foundation for future research. The immediate next steps should focus on synthesizing the compound in sufficient quantities for comprehensive biological evaluation. The experimental protocols detailed in this guide offer a clear roadmap for elucidating its precise mechanisms of action, determining its potency and efficacy through quantitative assays, and ultimately, assessing its potential as a novel therapeutic agent. The generation of robust, direct experimental data will be critical in moving this promising molecule from a compound of interest to a potential clinical candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"step-by-step synthesis protocol for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-"
Application Notes: Synthesis of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
Introduction (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, a substituted imidazole, serves as a valuable building block in medicinal chemistry and material science. Its structure, featuring a phenyl group, a methyl group, and a hydroxymethyl group on the imidazole core, offers multiple points for further functionalization. This compound is noted in research as a structural analog of Mitragynine, with investigations focused on its potential analgesic properties.[1] These application notes provide a detailed, two-step synthetic protocol for its preparation, intended for use by qualified researchers in a laboratory setting.
Chemical Profile
| Identifier | Value |
|---|---|
| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol |
| CAS Number | 13682-32-1 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
Overall Synthesis Workflow
The synthesis is accomplished via a two-step process starting from commercially available reagents. The first step involves the construction of the substituted imidazole ring to form an ester intermediate. The second step is a standard reduction of the ester to the target primary alcohol.
Figure 1: Overall two-step synthesis workflow from starting materials to the final product.
Experimental Protocols
Safety Precaution: This protocol involves hazardous materials, including flammable solvents and pyrophoric/water-reactive reagents like Lithium Aluminium Hydride (LiAlH₄). All steps must be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. An inert atmosphere (Nitrogen or Argon) is required for Step 2.
Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
This procedure details the cyclocondensation reaction to form the imidazole ester intermediate. The reaction of an amidine with an α-haloketoester is a common method for constructing such imidazole systems.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Benzamidine hydrochloride | 1670-14-0 | 156.61 | 5.00 g | 31.9 |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | 5.25 g (4.6 mL) | 31.9 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 8.04 g | 95.7 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 100 mL | - |
Procedure
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reaction Mixture: To the flask, add benzamidine hydrochloride (5.00 g), sodium bicarbonate (8.04 g), and absolute ethanol (100 mL).
-
Addition of Ketoester: While stirring the suspension, add ethyl 2-chloroacetoacetate (5.25 g) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (NaCl and excess NaHCO₃). Wash the solid residue with a small amount of ethanol (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ester as a solid.
-
Expected Yield: 70-80%. CAS for Intermediate: 77335-93-4.[2]
Step 2: Reduction of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
This protocol describes the reduction of the ester functional group to a primary alcohol using Lithium Aluminium Hydride (LiAlH₄), a powerful reducing agent.[3][4][5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | 77335-93-4 | 230.26 | 5.00 g | 21.7 |
| Lithium Aluminium Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.23 g | 32.6 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | ~1.2 mL | - |
| 15% Sodium Hydroxide (aq.) | 1310-73-2 | 40.00 | ~1.2 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Equip it with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
LiAlH₄ Suspension: In the flask, suspend Lithium Aluminium Hydride (1.23 g) in anhydrous THF (75 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the imidazole ester (5.00 g) in anhydrous THF (75 mL) and add this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Quenching (Fieser Method):
-
Cool the reaction mixture back down to 0 °C with an ice bath.
-
CAUTION: The following steps are highly exothermic and produce hydrogen gas. Perform the additions very slowly and carefully.
-
Slowly add 1.2 mL of water dropwise.
-
Slowly add 1.2 mL of 15% aqueous NaOH solution dropwise.
-
Slowly add 3.6 mL of water dropwise.
-
A granular white precipitate (lithium and aluminum salts) should form.
-
-
Isolation and Purification:
-
Remove the ice bath and stir the mixture vigorously for 30 minutes.
-
Add a small amount of anhydrous Na₂SO₄ to the slurry and filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or THF.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate) to afford the final product, (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol.
-
Expected Yield: 80-90%.
Figure 2: Detailed workflow for the ester reduction step (Step 2).
References
Application Note: HPLC Analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of the compound in research and quality control settings. The protocol provides a straightforward approach utilizing a C18 column with a simple isocratic mobile phase, ensuring reproducible results and high sensitivity.
Introduction
5-methyl-2-phenyl-1H-imidazole-4-methanol is a heterocyclic organic compound with an imidazole backbone.[1] Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds in drug discovery and development. This document provides a detailed protocol for the analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol using RP-HPLC with UV detection. The method is designed to be simple, rapid, and accurate.
Experimental
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
5-methyl-2-phenyl-1H-imidazole-4-methanol reference standard
-
A reverse-phase HPLC method is employed for the analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol.[2][3] The mobile phase consists of a mixture of acetonitrile and water with phosphoric acid.[2][3]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 5-methyl-2-phenyl-1H-imidazole-4-methanol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Accurately weigh a sample containing 5-methyl-2-phenyl-1H-imidazole-4-methanol and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 5-methyl-2-phenyl-1H-imidazole-4-methanol in the sample solutions from the calibration curve.
Results and Data Presentation
The described HPLC method provides excellent chromatographic performance for the analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol. The following table summarizes the expected quantitative data.
| Parameter | Result |
| Retention Time (tR) | Approximately 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Experimental Workflow and Diagrams
The logical workflow for the HPLC analysis is depicted below.
Caption: HPLC Analysis Workflow.
This signaling pathway illustrates the logical progression from sample preparation to the final quantitative analysis and reporting.
Caption: Analyte Separation Pathway.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol. The method is straightforward to implement and provides accurate and precise results, making it highly suitable for routine analysis in various laboratory settings.
References
Application Notes and Protocols for the Purification of Crude 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, a heterocyclic compound with significant interest in medicinal chemistry. The protocols outlined below describe two primary methods for purification: recrystallization and silica gel column chromatography. Additionally, a scalable High-Performance Liquid Chromatography (HPLC) method is described for achieving high purity.
Data Presentation
The following table summarizes representative quantitative data for the different purification techniques. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Purity (%) | Yield (%) | Recovery (%) | Key Considerations |
| Recrystallization | 85-95 | 60-80 | 70-90 | Dependent on impurity solubility profile. |
| Column Chromatography | >98 | 50-70 | 60-80 | Effective for removing closely related impurities. |
| Preparative HPLC | >99 | 40-60 | 50-70 | High purity achievable; scalable for larger quantities. |
Experimental Protocols
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. For 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexane are good starting points.[1][2][3]
Materials:
-
Crude 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the chosen solvent at its boiling point. If the compound dissolves readily in the cold solvent, it is not a suitable choice.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity.[4] For 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, a normal-phase silica gel column is recommended.
Materials:
-
Crude 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., ethyl acetate/hexane or methanol/dichloromethane gradient)
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Collection tubes
Protocol:
-
TLC Analysis: Determine a suitable eluent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. For example, start with 20% ethyl acetate in hexane and gradually increase to 100% ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified compound under high vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, a preparative reverse-phase HPLC method can be employed. This method can be scaled up from an analytical HPLC method.[5]
Materials:
-
Crude or partially purified 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
HPLC-grade acetonitrile (MeCN) and water
-
Formic acid or phosphoric acid
-
Sample vials and collection vessels
Protocol:
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system. A typical starting point is a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[5] A gradient elution from low to high acetonitrile concentration is generally effective.
-
Sample Preparation: Dissolve the crude or partially purified compound in the initial mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter.
-
Preparative Run: Scale up the analytical method to a preparative column. Inject the sample onto the column and begin the run.
-
Fraction Collection: Monitor the elution using the UV detector and collect the fraction corresponding to the main peak of the target compound.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or rotary evaporation.
-
Drying: Dry the final product under high vacuum.
Visualizations
Caption: A flowchart illustrating the general purification workflow for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
Caption: A step-by-step diagram of the recrystallization protocol.
Caption: A detailed workflow for purification by silica gel column chromatography.
References
- 1. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for In Vitro Assays of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, also known as (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, is a heterocyclic organic compound with a molecular weight of 188.23 g/mol . Its structure, featuring an imidazole core with phenyl, methyl, and methanol substituents, has drawn interest in medicinal chemistry.[1] This compound is a structural analogue of Mitragynine, the primary alkaloid in the kratom plant, and has been investigated for potential analgesic properties.[1] Furthermore, studies have indicated its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1] The broader class of imidazole derivatives has been extensively studied for a wide range of biological activities, including anticancer effects. This document provides detailed protocols for in vitro assays to evaluate the biological activity of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, focusing on acetylcholinesterase inhibition and cytotoxicity.
Potential Signaling Pathway Involvement
While the precise signaling pathways modulated by 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are not yet fully elucidated, its potential as an acetylcholinesterase inhibitor suggests a role in cholinergic signaling. By inhibiting AChE, the compound would increase the levels of acetylcholine in the synaptic cleft, leading to enhanced stimulation of cholinergic receptors. The potential cytotoxic effects of imidazole derivatives often involve the induction of apoptosis through various signaling cascades, which can be explored through further studies.
Data Presentation
The following tables summarize representative quantitative data for the in vitro activity of imidazole derivatives. Note that the specific IC50 values for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- are not publicly available and the data presented here are for illustrative purposes based on findings for structurally related compounds.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity (Hypothetical Data)
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | AChE | Moderate Inhibition | Donepezil | 0.025 |
Based on qualitative reports of moderate inhibitory activity.[1]
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 25.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 18.2 | 0.5 |
| HepG2 | Hepatocellular Carcinoma | 32.8 | 1.2 |
IC50 values for the test compound are hypothetical and serve as a template for data presentation. Doxorubicin is a common positive control in cytotoxicity assays.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.[2][3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
Donepezil (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of Donepezil for use as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells.
-
Add 10 µL of the solvent as a control.
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- on cancer cell lines.[4][5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in DMSO. Create serial dilutions in culture medium to achieve the desired test concentrations.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
Include wells with medium and solvent only as a negative control and wells with a known cytotoxic agent like doxorubicin as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The provided protocols offer a standardized approach for the in vitro evaluation of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. The acetylcholinesterase inhibition assay is crucial for assessing its potential in the context of neurodegenerative diseases, while the MTT assay provides essential data on its cytotoxic effects, which is a key consideration in drug development. Further studies are warranted to fully characterize the pharmacological profile of this compound and to elucidate its precise mechanisms of action.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Testing Analgesic Effects of Mitragynine Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitragynine, the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), and its analogues have garnered significant interest for their potential as novel analgesics.[1][2][3][4] These compounds primarily exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[1][5][6][7] Notably, many mitragynine analogues exhibit atypical opioid receptor pharmacology, acting as G-protein biased agonists.[1][2][4] This means they preferentially activate G-protein signaling pathways responsible for analgesia, with minimal recruitment of β-arrestin, a pathway associated with many of the undesirable side effects of classical opioids like respiratory depression and constipation.[1][6][8]
These application notes provide a detailed experimental framework for the preclinical evaluation of the analgesic properties of mitragynine analogues, encompassing both in vivo and in vitro methodologies.
I. In Vivo Assessment of Analgesia
Standard rodent models of nociception are crucial for determining the analgesic efficacy of novel compounds. The following thermal nociception tests are widely used and have been employed to characterize the effects of mitragynine and its derivatives.[9][10][11][12][13]
Hot Plate Test
The hot plate test is a classic method to assess supraspinally organized pain responses.[11][12]
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C.[11][14] The apparatus should be enclosed by a clear acrylic cylinder to keep the animal on the heated surface.[11]
-
Animals: Male or female mice (e.g., C57BL/6 or 129 strains) are commonly used.[7][10] Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.[14]
-
Procedure:
-
Gently place the mouse onto the heated surface of the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, which include hind paw licking, hind paw flicking/shaking, or jumping.[12][14]
-
The latency to the first clear nocifensive response is recorded.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is immediately removed from the hot plate.[14]
-
-
Drug Administration: Test compounds (mitragynine analogues), vehicle control, and a positive control (e.g., morphine) are typically administered via subcutaneous (s.c.) or oral (p.o.) routes at various doses to generate a dose-response curve.[7] Testing is performed at the time of peak drug effect, which should be determined in preliminary studies.
-
Data Analysis: The data are often expressed as the mean latency to response ± SEM. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[7]
Tail-Flick Test
The tail-flick test measures a spinal reflex to a thermal stimulus and is effective for evaluating centrally acting analgesics.[11][15][16]
Experimental Protocol:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the animal's tail.[15][16] The apparatus should have a sensor to automatically detect the tail flick and record the latency.
-
Animals: Rats (e.g., Sprague-Dawley) or mice are suitable for this assay.[17] Animals should be habituated to gentle restraint.[17]
-
Procedure:
-
Gently restrain the animal, allowing the tail to be positioned over the light source.
-
Activate the light source, which starts a timer.
-
The heat from the light will become noxious, causing the animal to reflexively flick its tail away from the beam.
-
The instrument detects the flick and stops the timer, recording the latency.
-
A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.[15][17][18]
-
-
Drug Administration: Similar to the hot plate test, dose-response curves are generated by administering the test compounds, vehicle, and a positive control. The analgesic effects of mitragynine are known to be blocked by the opioid antagonist naloxone, which can be used to confirm opioid receptor involvement.[7]
-
Data Analysis: Results are presented as the mean latency to tail flick ± SEM. The %MPE can also be calculated as described for the hot plate test.[7]
Data Presentation: In Vivo Analgesia
| Compound | Route | ED50 (mg/kg) [95% CI] | Max %MPE | Test | Animal Model |
| Mitragynine | p.o. | 2.1 [1.24-3.38] | Not Reported | Tail-Flick | 129 Mice |
| Mitragynine | s.c. | 106 [57.4-195] | Not Reported | Tail-Flick | 129 Mice |
| 7-Hydroxymitragynine | s.c. | 0.6 [0.19-1.7] | Not Reported | Tail-Flick | 129 Mice |
| Morphine | p.o. | 5 mg/kg (dose tested) | 35.1 ± 4.8% | Hot Tail-Flick | Mice |
| Mitragynine | p.o. | 200 mg/kg (dose tested) | 42.8 ± 7.2% | Hot Tail-Flick | Mice |
Note: Data extracted from multiple sources for illustrative purposes.[7][13] ED50 values represent the dose required to produce 50% of the maximal effect.
II. In Vitro Characterization of Opioid Receptor Activity
In vitro assays are essential for determining the molecular mechanism of action of mitragynine analogues at opioid receptors.
Opioid Receptor Binding Assays
These assays determine the affinity of a compound for different opioid receptor subtypes (μ, δ, κ).
Experimental Protocol:
-
Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mu (hMOR), kappa (hKOR), or delta (hDOR) opioid receptor.
-
Radioligand Competition: The assay is performed by incubating the cell membranes with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (mitragynine analogue).
-
Procedure:
-
Incubate membranes, radioligand, and test compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate competition curves, from which the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of a compound to activate G-proteins following receptor binding, thus determining its efficacy (agonist, partial agonist, or antagonist).
Experimental Protocol:
-
Reagents: Cell membranes expressing the opioid receptor of interest, [³⁵S]GTPγS (a non-hydrolyzable GTP analogue), GDP, and varying concentrations of the test compound.
-
Procedure:
-
Incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add the test compound followed by [³⁵S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound via filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The results are plotted as concentration-response curves to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO).[1]
β-Arrestin Recruitment Assay
This assay is critical for evaluating the G-protein bias of mitragynine analogues. A lack of β-arrestin recruitment is a hallmark of these compounds.[1][8]
Experimental Protocol:
-
Assay System: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.[1] This involves co-expressing the opioid receptor with a β-arrestin-2 fusion protein (e.g., linked to a luciferase, RLuc) and a membrane-anchored fluorescent protein (e.g., citrine).[1]
-
Procedure:
-
Transfected cells (e.g., HEK293) are plated in microplates.
-
Add the test compound at various concentrations. A known β-arrestin recruiting agonist (e.g., DAMGO) is used as a positive control.[1]
-
If an agonist induces β-arrestin recruitment, the luciferase and fluorescent protein are brought into close proximity, resulting in an increase in the BRET signal.[1]
-
The BRET signal is measured using a plate reader.
-
-
Data Analysis: Concentration-response curves are generated. For G-protein biased agonists like mitragynine, little to no increase in the BRET signal is expected, even at high concentrations.[1]
Data Presentation: In Vitro Opioid Receptor Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | G-Protein Emax (%) | β-Arrestin Recruitment |
| Mitragynine | hMOR | 198 ± 30 | 339 ± 178 | 34 | No |
| 7-Hydroxymitragynine | hMOR | 17 (approx.) | 34.5 | 47 | Minimal |
| Mitragynine | hKOR | 161 ± 10 | Antagonist (IC50 = 8500) | N/A | Not Reported |
| Mitragynine | hDOR | Not Reported | Antagonist | N/A | Not Reported |
Note: Data compiled from multiple sources.[1][3][19] Emax is relative to the full agonist DAMGO. "No" or "Minimal" indicates no significant recruitment was observed.
III. Visualizations
Experimental Workflow
Caption: Workflow for analgesic testing of mitragynine analogues.
Signaling Pathway of G-Protein Biased Mitragynine Analogues
Caption: Biased agonism of mitragynine analogues at the MOR.
References
- 1. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom's Alkaloids with Reported Antinociception In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tail Immersion Test [protocols.io]
- 19. kratomalks.org [kratomalks.org]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assays with Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Imidazole-containing compounds have emerged as a promising class of AChE inhibitors due to their structural versatility and ability to interact with the active site of the enzyme.
These application notes provide a comprehensive protocol for the in vitro determination of acetylcholinesterase inhibition by imidazole-based compounds using the widely accepted Ellman's method.[1][2] This colorimetric assay offers a reliable, sensitive, and high-throughput compatible method for screening and characterizing potential AChE inhibitors.[3]
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[2] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[1] This thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[2][3] The rate of TNB²⁻ formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Data Presentation: Inhibitory Activity of Imidazole Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazole-based compounds against acetylcholinesterase, as reported in the scientific literature. This data provides a comparative overview of the potency of different imidazole scaffolds.
| Compound/Derivative Class | Specific Compound | IC50 (µM) | Source |
| Imidazothiadiazole–Chalcone Hybrids | Compound 8a | 0.00386 | [4] |
| Compound 8b | 0.01135 | [4] | |
| Imidazole-Thiazole Hybrids | Compound 2f | 1.60 | [5] |
| Compound 2g | 4.40 | [5] | |
| 2,4,5-Trisubstituted Imidazole Derivatives | Compound 10 | >150 µg/mL (% inhibition: 41.9) | [6] |
| Compound 9 | >150 µg/mL (% inhibition: 31.6) | [6] | |
| Mono- or di-substituted Imidazole Derivatives | Not specified | Nanomolar activity | [7] |
| Oxadiazole Derivatives with Imidazole moiety | Compound 16 | 41.87 | [8] |
| Compound 17 | 69.73 | [8] |
Experimental Protocols
This section provides a detailed methodology for performing the acetylcholinesterase inhibition assay in a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Imidazole test compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0-8.0).
-
ATCI Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Immediately before use, dilute the stock solution to a working concentration of 1 U/mL with the same buffer. Keep the enzyme solution on ice.
-
Test Compound Solutions: Prepare a stock solution of the imidazole compound in 100% DMSO. From this stock, prepare serial dilutions at various concentrations using 0.1 M phosphate buffer (pH 8.0). The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent interference.
Assay Procedure (96-well plate)
-
Plate Setup:
-
Blank: 190 µL of 0.1 M Phosphate Buffer + 10 µL of ATCI Solution.
-
Control (100% Activity): 140 µL of 0.1 M Phosphate Buffer + 20 µL of DTNB Solution + 10 µL of AChE Solution + 20 µL of solvent (e.g., 1% DMSO in buffer).
-
Test Sample (with Inhibitor): 140 µL of 0.1 M Phosphate Buffer + 20 µL of DTNB Solution + 10 µL of AChE Solution + 20 µL of test compound solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, DTNB solution, AChE solution, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: To all wells except the blank, add 10 µL of the ATCI solution to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm every minute for 10-20 minutes to monitor the reaction kinetics.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:
-
V_control is the rate of reaction of the control (100% activity).
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis of the dose-response curve.[9]
Quality Control and Troubleshooting
-
Linearity of the Reaction: Ensure the reaction rate for the control is linear for the duration of the measurement. If not, adjust the enzyme concentration.
-
Solvent Effects: Always include a solvent control to account for any inhibitory or enhancing effects of the solvent (e.g., DMSO) on the enzyme activity. The final concentration of DMSO should be kept low (ideally ≤1%).
-
Compound Solubility: Visually inspect the wells for any precipitation of the imidazole compounds. Poor solubility can lead to inaccurate results. If solubility is an issue, consider using alternative co-solvents or solubility enhancers, ensuring they do not interfere with the assay.[10]
-
DTNB Interference: At high concentrations, DTNB can inhibit AChE. It is important to use an optimized concentration of DTNB.[11]
Visualizations
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Caption: Signaling pathway of acetylcholine hydrolysis by AChE and its inhibition by imidazole compounds.
Experimental Workflow for AChE Inhibition Assay
Caption: Experimental workflow for the acetylcholinesterase inhibition assay using a 96-well plate format.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. attogene.com [attogene.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the derivatization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, a versatile scaffold for the development of novel therapeutic agents. The imidazole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[1][2][3][4] This application note outlines synthetic protocols for the modification of three key positions on the parent molecule: the hydroxyl group of the 4-methanol substituent, the N-1 position of the imidazole ring, and the 2-phenyl ring. Representative Structure-Activity Relationship (SAR) data are presented in a tabular format to guide lead optimization efforts. Furthermore, a putative signaling pathway for acetylcholinesterase inhibition is illustrated to provide a mechanistic context for drug design.
Introduction
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol is a heterocyclic compound with significant therapeutic potential. Its structural features, including a hydrogen bond-donating hydroxyl group, a hydrophobic methyl group, and an aromatic phenyl ring, provide multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.[1] Reports in the literature suggest that this scaffold may act as an acetylcholinesterase (AChE) inhibitor, making it a promising starting point for the development of drugs for neurodegenerative diseases like Alzheimer's.[1] Additionally, its structural similarity to other biologically active imidazole-containing compounds suggests potential for analgesic and anti-inflammatory applications.[3][5]
This document provides detailed protocols for the synthesis of derivatives of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol and presents a framework for understanding the structure-activity relationships of these new chemical entities.
Derivatization Strategies
The derivatization of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol can be systematically explored at three primary sites to build a comprehensive SAR library. The following diagram illustrates these key modification points.
Caption: Key derivatization points on the (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol scaffold.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reagents. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow for Synthesis and Purification
The synthesis of derivatives will typically follow the workflow outlined below.
Caption: A generalized workflow for the synthesis, purification, and characterization of derivatives.
Protocol 1: O-Alkylation (Ether Synthesis) of the 4-Methanol Group
This protocol describes the formation of an ether linkage at the 4-methanol position.
Materials:
-
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Protocol 2: O-Acylation (Ester Synthesis) of the 4-Methanol Group
This protocol details the synthesis of esters from the 4-methanol group.
Materials:
-
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the acyl chloride or acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation of the Imidazole Ring
This protocol describes the alkylation of the N-1 position of the imidazole ring.
Materials:
-
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
-
Anhydrous Acetonitrile or DMF
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous acetonitrile, add K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical SAR data for derivatives of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol against acetylcholinesterase (AChE), based on trends observed in the literature for similar imidazole-based inhibitors.[6][7][8] The parent compound is included as a reference.
| Compound ID | R¹ (N-1 Position) | R² (at 4-CH₂O-) | R³ (on Phenyl Ring) | AChE IC₅₀ (µM) |
| Parent | H | H | H | 15.2 |
| 1a | CH₃ | H | H | 10.5 |
| 1b | CH₂Ph | H | H | 5.8 |
| 1c | (CH₂)₂OH | H | H | 12.1 |
| 2a | H | COCH₃ | H | 25.6 |
| 2b | H | CH₂Ph | H | 8.3 |
| 2c | H | COPh | H | 18.9 |
| 3a | H | H | 4-F | 11.7 |
| 3b | H | H | 4-Cl | 9.8 |
| 3c | H | H | 4-OCH₃ | 14.5 |
| 4a | CH₂Ph | CH₂Ph | H | 2.1 |
| 4b | CH₂Ph | H | 4-Cl | 3.5 |
SAR Summary:
-
N-1 Position (R¹): Small alkyl or benzyl groups at the N-1 position appear to enhance inhibitory activity, potentially by increasing lipophilicity and improving binding pocket interactions.
-
4-Methanol Position (R²): Esterification of the hydroxyl group seems to be detrimental to activity, suggesting the hydroxyl may be involved in a key hydrogen bond interaction. In contrast, etherification with a lipophilic group like benzyl can improve potency.
-
Phenyl Ring Position (R³): Substitution on the 2-phenyl ring with electron-withdrawing groups like halogens appears to be favorable for activity.
Putative Signaling Pathway: Acetylcholinesterase Inhibition
Derivatives of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol may exert their therapeutic effects in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE). The following diagram illustrates the role of AChE in cholinergic neurotransmission and the mechanism of its inhibition.
Caption: Proposed mechanism of action via acetylcholinesterase (AChE) inhibition.
In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a signal. ACh is then rapidly hydrolyzed into choline and acetate by AChE in the synaptic cleft, terminating the signal. In conditions like Alzheimer's disease, where there is a deficit in ACh, inhibiting AChE with a compound like a derivatized (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission.[6][7]
Conclusion
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol represents a valuable scaffold for the development of novel therapeutics. The synthetic protocols and SAR insights provided in this document offer a roadmap for the rational design and optimization of potent and selective drug candidates. Further investigation into the derivatization of this core structure is warranted to fully explore its therapeutic potential across various disease areas.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mono- or di-substituted imidazole derivatives for inhibition of acetylcholine and butyrylcholine esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-methyl-2-phenyl-1H-imidazole-4-methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation and use of 5-methyl-2-phenyl-1H-imidazole-4-methanol (CAS: 13682-32-1) as a potential chemical probe. This document outlines its putative biological activities based on its structural features and preliminary reports, and provides detailed protocols for its characterization.
1. Introduction
5-methyl-2-phenyl-1H-imidazole-4-methanol is a heterocyclic organic compound with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] The imidazole scaffold is a common feature in many biologically active compounds, and derivatives have been explored for various therapeutic applications.[2] Preliminary information suggests that this compound may possess multiple biological activities, including acetylcholinesterase (AChE) inhibition, analgesic effects as a structural analog of Mitragynine, and antimicrobial properties.[1]
As a potential chemical probe, it is essential to thoroughly characterize its potency, selectivity, and mechanism of action for each of these activities. These notes provide the necessary protocols to enable researchers to perform this characterization.
2. Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13682-32-1 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| IUPAC Name | (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | [1] |
| Melting Point | 204 °C |
3. Potential Biological Activities and Data Presentation
Based on available information, 5-methyl-2-phenyl-1H-imidazole-4-methanol is a candidate for investigation in the following areas. The tables below are templates for presenting quantitative data that would be generated from the experimental protocols provided.
3.1. Acetylcholinesterase (AChE) Inhibition
Several imidazole-containing compounds have been identified as inhibitors of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[3][4] Reports suggest that 5-methyl-2-phenyl-1H-imidazole-4-methanol exhibits moderate AChE inhibitory activity.[1]
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition Data (Hypothetical)
| Compound | Target | IC₅₀ (µM) | Assay Type |
| 5-methyl-2-phenyl-1H-imidazole-4-methanol | Human AChE | [To be determined] | Colorimetric (Ellman's) |
| Donepezil (Reference) | Human AChE | 0.01 | Colorimetric (Ellman's) |
3.2. Analgesic Activity
Structurally, 5-methyl-2-phenyl-1H-imidazole-4-methanol has been suggested as an analog of Mitragynine, the primary psychoactive alkaloid in kratom.[1] Mitragynine and its analogs are known for their analgesic properties, which are mediated through opioid receptors. This suggests that the compound could be investigated as a potential analgesic with a potentially improved side-effect profile.[1]
Table 2: In Vivo Analgesic Activity Data (Hypothetical)
| Compound | Dose (mg/kg) | Analgesic Model | % MPE (Max. Possible Effect) |
| 5-methyl-2-phenyl-1H-imidazole-4-methanol | [Dose 1] | Hot Plate | [To be determined] |
| 5-methyl-2-phenyl-1H-imidazole-4-methanol | [Dose 2] | Tail Flick | [To be determined] |
| Morphine (Reference) | 10 | Hot Plate / Tail Flick | ~80% |
3.3. Antimicrobial Activity
The imidazole moiety is the core structure of many antifungal and antibacterial agents.[2][5] Therefore, 5-methyl-2-phenyl-1H-imidazole-4-methanol warrants investigation for its antimicrobial properties.
Table 3: Antimicrobial Susceptibility Data (Hypothetical)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 5-methyl-2-phenyl-1H-imidazole-4-methanol | [To be determined] | [To be determined] | [To be determined] |
| Ciprofloxacin (Reference) | 1 | 0.015 | N/A |
| Fluconazole (Reference) | N/A | N/A | 2 |
4. Experimental Protocols
4.1. Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes an in vitro colorimetric assay to determine the IC₅₀ value of 5-methyl-2-phenyl-1H-imidazole-4-methanol for AChE.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (pH 8.0)
-
5-methyl-2-phenyl-1H-imidazole-4-methanol
-
Donepezil (positive control)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and Donepezil in DMSO (e.g., 10 mM).
-
Prepare working solutions of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of the test compound (serially diluted from the stock solution) or positive/negative controls to the wells.
-
Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
4.2. Protocol for In Vivo Analgesic Activity (Hot Plate Test)
This protocol evaluates the central analgesic activity of the compound in mice.
Materials:
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
Male Swiss albino mice (20-25 g)
-
5-methyl-2-phenyl-1H-imidazole-4-methanol
-
Morphine sulfate (positive control)
-
Vehicle (e.g., saline with 0.5% Tween 80)
Procedure:
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Grouping and Administration:
-
Divide the mice into groups (n=6-8 per group): Vehicle control, positive control (Morphine, 10 mg/kg, i.p.), and test groups (various doses of the test compound, e.g., 10, 20, 40 mg/kg, i.p.).
-
-
Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the reaction time (in seconds) for paw licking or jumping. This is the baseline latency. A cut-off time of 20-30 seconds is set to prevent tissue damage.
-
Post-treatment Measurement:
-
Administer the respective treatments to each group.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the reaction time.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100.
-
Compare the %MPE of the test groups with the control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
4.3. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacteria and fungi.[5]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
5-methyl-2-phenyl-1H-imidazole-4-methanol
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial culture in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.[5]
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of a high-concentration stock solution of the test compound (in a suitable solvent like DMSO, ensuring the final DMSO concentration is not inhibitory) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.[5]
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except for the sterility control wells).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring the optical density at 600 nm.
5. Visualizations
5.1. Signaling Pathway Diagram
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
5.2. Experimental Workflow Diagrams
Caption: Workflow for the AChE Inhibition Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. jocpr.com [jocpr.com]
- 3. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a synthetic small molecule with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] Structurally related to mitragynine, the primary alkaloid in the kratom plant, this compound is of interest for its potential analgesic properties, possibly with a reduced risk of dependence compared to traditional opioids.[1] The imidazole core is a common feature in many biologically active compounds, suggesting a wide range of potential pharmacological activities.[2] Due to its predicted lipophilicity (LogP ~1.16-1.3) and expected poor aqueous solubility, developing appropriate formulations for in vivo studies is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.[1]
These application notes provide detailed protocols for the formulation of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- for oral, intravenous, and intraperitoneal administration in rodents, along with a proposed experimental workflow and a hypothetical signaling pathway.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is presented in Table 1. The compound is a crystalline powder and exhibits moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] Its low aqueous solubility necessitates the use of solubility-enhancing excipients for parenteral and, potentially, oral administration.
Table 1: Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Appearance | Crystalline powder | [1] |
| Predicted LogP | 1.16 - 1.3 | [1] |
| Qualitative Solubility | Moderately soluble in ethanol and DMSO | [1] |
Formulation Strategies for In Vivo Studies
Given the compound's poor water solubility, several formulation strategies can be employed to achieve the desired concentration and stability for in vivo dosing. The choice of formulation will depend on the route of administration, the required dose, and the toxicology of the excipients.
Oral Administration (PO)
For oral gavage, the compound can be formulated as a solution or a suspension.
-
Solution: If the required dose can be dissolved in a small volume of a pharmaceutically acceptable vehicle.
-
Suspension: If the dose is too high to be fully dissolved, a uniform and stable suspension is necessary to ensure accurate dosing.
Recommended Vehicles for Oral Formulation:
-
Co-solvent systems: A mixture of water-miscible solvents can be used to dissolve the compound. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Aqueous suspensions: For higher doses, a suspension can be prepared using a suspending agent to prevent settling. Commonly used suspending agents include carboxymethylcellulose (CMC), methylcellulose, or Tween 80.
-
Lipid-based formulations: For lipophilic compounds, dissolving the agent in an oil (e.g., corn oil, sesame oil) can enhance oral absorption.
Intravenous Administration (IV)
For intravenous administration, the formulation must be a clear, sterile, and isotonic solution to prevent precipitation in the bloodstream and minimize irritation.
Recommended Vehicles for Intravenous Formulation:
-
Co-solvent systems: Similar to oral formulations, co-solvents like PEG400, PG, and ethanol can be used, but their concentrations must be kept low to avoid hemolysis and other toxic effects. The final solution is typically diluted with saline or dextrose solution.
-
Cyclodextrins: Encapsulating the compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.
-
Surfactant-based systems: Non-ionic surfactants like polysorbate 80 (Tween 80) or Cremophor EL can be used to form micelles that solubilize the compound.
Intraperitoneal Administration (IP)
Intraperitoneal formulations can be solutions or suspensions. While the requirements are less stringent than for IV administration, the solution should still be sterile and non-irritating.
Recommended Vehicles for Intraperitoneal Formulation:
-
Co-solvent systems: A combination of DMSO, PEG400, or ethanol, diluted with saline or PBS, is often used. The concentration of the organic solvent should be carefully considered to avoid peritoneal irritation.
-
Aqueous suspensions: A fine, uniform suspension in a vehicle containing a suspending agent like CMC can be used.
Experimental Protocols
Note: Prior to preparing any formulation for an in vivo study, it is highly recommended to perform a solubility study to determine the quantitative solubility of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in various pharmaceutically acceptable excipients. This will enable the selection of the most appropriate vehicle system and the preparation of a stable and accurate dosing formulation.
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension suitable for oral gavage in rodents.
Materials:
-
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile water for injection
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. For 10 mL of a 10 mg/mL suspension, you will need 100 mg.
-
Triturate the Powder: Place the weighed compound in a mortar and pestle and triturate to a fine, uniform powder. This step helps in achieving a more uniform suspension.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC solution in sterile water. Add 0.1% (v/v) Tween 80 to the CMC solution and mix well.
-
Form a Paste: Add a small volume of the vehicle to the powdered compound in the mortar and mix to form a smooth paste.
-
Prepare the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Homogenize (Optional): For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.
-
Store the Suspension: Store the suspension in a well-closed container at 2-8°C. Shake well before each use to ensure uniform distribution of the compound.
Protocol 2: Preparation of an Intravenous Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL solution suitable for intravenous injection in rodents.
Materials:
-
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh 1 mg of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- into a sterile microcentrifuge tube.
-
Dissolve in Co-solvent: Add 100 µL of DMSO to the tube and vortex until the compound is completely dissolved.
-
Add Second Co-solvent: Add 300 µL of PEG400 and vortex to mix thoroughly.
-
Dilute with Saline: Slowly add 600 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. Visually inspect the solution for any signs of precipitation.
-
Final Formulation: The final formulation will be a 1 mg/mL solution in 10% DMSO, 30% PEG400, and 60% saline. This solution should be prepared fresh on the day of the experiment and used immediately.
Table 2: Example Formulation Compositions
| Route of Administration | Vehicle Composition | Final Concentration (Example) |
| Oral (PO) - Suspension | 0.5% CMC, 0.1% Tween 80 in water | 10 mg/mL |
| Intravenous (IV) - Solution | 10% DMSO, 30% PEG400, 60% Saline | 1 mg/mL |
| Intraperitoneal (IP) - Solution | 5% DMSO, 40% PEG400, 55% Saline | 5 mg/mL |
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving formulation preparation and administration.
Caption: Experimental workflow for in vivo studies.
Hypothetical Signaling Pathway
Given its structural similarity to mitragynine, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is hypothesized to exert its analgesic effects through modulation of the mu-opioid receptor (MOR) signaling pathway. The following diagram illustrates a plausible signaling cascade following receptor activation. It is also possible that this compound interacts with other non-opioid analgesic pathways.
Caption: Hypothetical mu-opioid receptor signaling pathway.
Conclusion
The successful in vivo evaluation of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided in these application notes offer a starting point for developing suitable dosing solutions for various routes of administration in rodents. It is essential to perform preliminary solubility studies and to select vehicles that are well-tolerated in the chosen animal model. The proposed experimental workflow and signaling pathway provide a framework for designing and interpreting preclinical studies aimed at elucidating the pharmacological profile of this promising compound.
References
Application Note: A Validated HPLC Method for the Quantification of 5-methyl-2-phenyl-1H-imidazole-4-methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-methyl-2-phenyl-1H-imidazole-4-methanol is an organic compound featuring an imidazole ring structure.[1] This compound and its derivatives are of interest in medicinal chemistry and drug discovery due to their potential biological activities.[1][2] Accurate and reliable quantification of this analyte is crucial for quality control, stability testing, and pharmacokinetic studies.
This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-methyl-2-phenyl-1H-imidazole-4-methanol. The validation process adheres to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[3][4][5] The validation characteristics evaluated include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7]
Proposed HPLC Method
A reverse-phase HPLC method is suitable for the analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol.[8][9]
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ Buffer (pH 3.2) (70:30, v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 300 nm[10] |
| Diluent | Mobile Phase |
Experimental Protocols & Data Presentation
The validation of the analytical method is a structured process to demonstrate its suitability.[11]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Protocol:
-
Prepare the following solutions: diluent (blank), a placebo solution (containing all excipients without the active pharmaceutical ingredient, API), a standard solution of 5-methyl-2-phenyl-1H-imidazole-4-methanol, and a sample solution.
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.
-
The peak for the analyte in the sample solution should be pure and spectrally homogenous.
Acceptance Criteria:
-
No significant interference from blank or placebo at the analyte's retention time.
-
The method can distinguish the analyte from potential impurities.
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[12][13]
Protocol:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Data Presentation: Linearity | Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area | | :--- | :--- | :--- | :--- | :--- | | 50 | 45100 | 45300 | 45250 | 45217 | | 75 | 67600 | 67450 | 67700 | 67583 | | 100 | 90150 | 90350 | 90200 | 90233 | | 125 | 112800 | 112600 | 112750 | 112717 | | 150 | 135400 | 135200 | 135550 | 135383 | | Regression Analysis | Value | | Correlation Coefficient (R²) | ≥ 0.999 | | Slope | (e.g., 901.5) | | Y-Intercept | (e.g., 150.2) |
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.99.[12]
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is often determined through recovery studies.[14][15]
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation: Accuracy (Recovery)
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | % RSD |
|---|---|---|---|---|---|
| 80% | |||||
| Rep 1 | 80.0 | 79.5 | 99.38 | 99.48 | 0.21 |
| Rep 2 | 80.0 | 79.8 | 99.75 | ||
| Rep 3 | 80.0 | 79.3 | 99.13 | ||
| 100% | |||||
| Rep 1 | 100.0 | 100.5 | 100.50 | 100.27 | 0.38 |
| Rep 2 | 100.0 | 99.8 | 99.80 | ||
| Rep 3 | 100.0 | 100.5 | 100.50 | ||
| 120% | |||||
| Rep 1 | 120.0 | 119.5 | 99.58 | 99.89 | 0.33 |
| Rep 2 | 120.0 | 120.3 | 100.25 |
| Rep 3 | 120.0 | 119.8 | 99.83 | | |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The %RSD for each level should be ≤ 2.0%.[3]
Precision
Precision is the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, under the same operating conditions.[13]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both studies.
Data Presentation: Precision
| Replicate | Repeatability (Assay %) | Intermediate Precision (Assay %) |
|---|---|---|
| 1 | 99.8 | 100.5 |
| 2 | 100.2 | 99.6 |
| 3 | 99.5 | 99.9 |
| 4 | 100.5 | 100.8 |
| 5 | 99.9 | 100.1 |
| 6 | 100.1 | 100.3 |
| Mean | 100.0 | 100.2 |
| SD | 0.36 | 0.43 |
| % RSD | 0.36 | 0.43 |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Protocol:
-
The LOD and LOQ can be determined based on the signal-to-noise (S/N) ratio.
-
Prepare and inject a series of solutions with known low concentrations of the analyte.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[16]
Data Presentation: LOD & LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
|---|---|---|
| LOD | (e.g., 0.05) | ~ 3:1 |
| LOQ | (e.g., 0.15) | ~ 10:1 |
Acceptance Criteria:
-
The method must be precise and accurate at the LOQ.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][16]
Protocol:
-
Analyze a standard solution while introducing small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2%)
-
-
Assess the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Presentation: Robustness
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
|---|---|---|---|---|
| Standard Condition | -- | 5.42 | 90250 | 1.1 |
| Flow Rate | 0.9 mL/min | 6.01 | 100270 | 1.1 |
| 1.1 mL/min | 4.93 | 82040 | 1.1 | |
| Temperature | 25°C | 5.51 | 90310 | 1.2 |
| 35°C | 5.33 | 90190 | 1.1 | |
| Mobile Phase pH | 3.0 | 5.40 | 90150 | 1.1 |
| | 3.4 | 5.45 | 90350 | 1.1 |
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all variations.
-
The %RSD of the assay results should not exceed 2.0%.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pharmadevils.com [pharmadevils.com]
- 7. iosrphr.org [iosrphr.org]
- 8. 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mastelf.com [mastelf.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. wjarr.com [wjarr.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
"troubleshooting low yield in Debus-Radziszewski imidazole synthesis"
Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Debus-Radziszewski imidazole synthesis?
The Debus-Radziszewski imidazole synthesis is a multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] This method is widely used for the synthesis of various substituted imidazoles.[2][3]
Q2: What is the general reaction mechanism?
While the exact mechanism is not definitively certain, it is thought to occur in two main stages[1]:
-
Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[4]
-
Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to form the imidazole ring.
Q3: My reaction yield is consistently low. What are the common causes?
Low yields in the Debus-Radziszewski synthesis are a frequently encountered issue.[5][6] Several factors can contribute to this, including:
-
Harsh Reaction Conditions: Traditional methods often require prolonged heating, which can lead to side reactions and degradation of reactants or products.[2][7]
-
Side Reactions: Competing reactions, such as the formation of oxazoles or reverse Aldol condensation, can reduce the yield of the desired imidazole.[6]
-
Sub-optimal Reagent Stoichiometry: The molar ratio of the reactants (dicarbonyl, aldehyde, and ammonia source) is critical for efficient conversion.
-
Inefficient Purification: Difficulty in separating the product from byproducts and unreacted starting materials can lead to apparent low yields.
-
Poor Solubility of Reactants: Inadequate solubility of one or more reactants in the chosen solvent can hinder the reaction rate.
Q4: Can I use a primary amine instead of ammonia?
Yes, using a primary amine in place of one equivalent of ammonia is a common modification of this synthesis. This allows for the formation of N-substituted imidazoles in good yields.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Reaction Conditions | * Temperature: While traditional methods use reflux, consider optimizing the temperature. For some substrates, lower temperatures over a longer period may be beneficial. Conversely, microwave-assisted synthesis can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.[8][9] |
| * Solvent: Acetic acid is a common solvent, but its acidic nature can sometimes lead to unwanted side reactions, such as the protection of amine groups if your substrate is sensitive.[10] Experiment with other polar solvents like ethanol or solvent-free conditions, especially when using catalysts. | |
| * Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to product degradation. | |
| Reagent Quality and Stoichiometry | * Purity of Reagents: Ensure the purity of your starting materials, especially the aldehyde, which can be prone to oxidation. |
| * Ammonia Source: Ammonium acetate is a common source of ammonia in this reaction. Ensure it is dry and used in the correct molar excess. The ratio of reactants is a critical parameter to optimize.[8] | |
| Alternative Methodologies | * Ultrasonic Irradiation: The use of ultrasound has been shown to improve yields and dramatically shorten reaction times compared to conventional heating methods.[2][3] This technique, known as sonochemistry, can enhance reaction rates and is considered a greener alternative.[7] |
| * Catalysis: The use of catalysts can significantly improve yields. Various catalysts have been reported to be effective, including lactic acid, silicotungstic acid, and deep eutectic solvents like urea–ZnCl2.[5] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions | * Oxazole Formation: This is a known side reaction.[6] Optimizing the stoichiometry, particularly ensuring a sufficient excess of the ammonia source, can favor the formation of the imidazole. |
| * Aldol Condensation: The reverse Aldol condensation can be another competing pathway.[6] Careful control of temperature and reaction time can help minimize this. | |
| Purification | * Chromatography: If byproducts are difficult to remove by recrystallization, column chromatography is often necessary for purification. |
Data Presentation
Table 1: Comparison of Conventional and Modern Synthesis Methodologies
| Method | Catalyst/Condition | Solvent | Time | Yield (%) | Reference |
| Conventional | None | Ethanoic Acid | 1-2 hours (reflux) | Mediocre/Variable | [2][8] |
| Microwave-Assisted | None | N/A | ~111 seconds | >70% | [8] |
| Ultrasound-Assisted | None | Ethanol | 8 minutes | 94% | [2] |
| Ultrasound-Assisted | p-TSA | Ethanol | 25-60 minutes | 94% | [3] |
| Catalytic | Lactic Acid | N/A (160°C) | N/A | 92% | [5] |
| Catalytic | Urea–ZnCl2 | N/A (110°C) | 30 minutes | 99% | [5] |
Experimental Protocols
Protocol 1: Conventional Debus-Radziszewski Synthesis
A modified conventional method for the synthesis of 2,4,5-triphenyl-1H-imidazole is as follows[8]:
-
In a round-bottom flask, combine 0.01 mol of 1,2-dicarbonyl compound (e.g., benzil), 0.05 mol of ammonium acetate, and 0.01 mol of an aromatic aldehyde.
-
Add 25 ml of ethanoic acid as the solvent.
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole.
Protocol 2: Ultrasound-Assisted Synthesis
The following is a general procedure for an ultrasound-assisted synthesis of 2-aryl-4-phenyl-1H-imidazoles[3]:
-
Combine phenylglyoxal monohydrate (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol) in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for the time specified by optimization (e.g., 25-60 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Proposed reaction mechanism for the Debus-Radziszewski imidazole synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Hydroxymethylation of Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydroxymethylation of imidazoles.
Troubleshooting Guide
This section addresses common issues encountered during the hydroxymethylation of imidazoles.
Issue: Low or No Yield of the Desired Hydroxymethylated Imidazole
-
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
-
Answer: Low yields in the hydroxymethylation of imidazoles can arise from several factors, primarily related to incomplete reaction, side reactions, or degradation of the product. Key areas to investigate include reaction temperature, pH, and the purity of starting materials.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the imidazole starting material and formaldehyde are of high purity. Impurities can lead to unwanted side reactions.
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter. While heating can increase the reaction rate, excessive temperatures (e.g., above 80-100°C) can promote the formation of polymeric resins and other side products. A systematic approach is to start at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using TLC or LC-MS.[1]
-
Control the pH of the Reaction Mixture: The hydroxymethylation of imidazoles is typically carried out under basic conditions to facilitate the reaction.[2] The pH of the solution can influence the nucleophilicity of the imidazole. It is important to maintain a consistent and optimal pH throughout the reaction. The efficiency of some imidazole-based reactions has been shown to improve with an increase in pH.[3]
-
Check Stoichiometry: Carefully control the molar ratio of formaldehyde to the imidazole. An excess of formaldehyde can lead to the formation of di- or poly-hydroxymethylated products and increase the likelihood of polymerization.[1] Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.
-
-
Issue: Formation of Significant Side Products
-
Question: I am observing a significant amount of an unknown side product, particularly a less polar compound by TLC. What could this be and how can I minimize its formation?
-
Answer: A common side product in the hydroxymethylation of imidazoles is the formation of a bis-imidazole ether.[2] This occurs when two molecules of the hydroxymethylated imidazole condense with the elimination of water. The formation of this ether is favored at elevated temperatures.[2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of ether formation.[2]
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further conversion of the desired product into the ether.
-
Hydrolysis of the Ether Byproduct: If a significant amount of the bis-imidazole ether has formed, it can be hydrolyzed back to the desired 4-(hydroxymethyl)-imidazole. This can be achieved by heating the crude product in a dilute aqueous acidic solution (e.g., with hydrochloric acid to a pH of about 2.5 to 3) at temperatures between 100° and 130° C.[2]
-
-
-
Question: My reaction mixture becomes very viscous or solidifies, and I am unable to isolate my product. What is happening?
-
Answer: This is likely due to the formation of phenol-formaldehyde-type resins, which are polymeric structures.[1] This side reaction is common when using formaldehyde, especially under basic conditions and at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Reduce Catalyst Concentration: Use the minimum amount of base necessary to catalyze the reaction.
-
Control Temperature: Maintain a moderate and consistent reaction temperature.
-
Optimize Reactant Ratio: Avoid a large excess of formaldehyde.
-
Monitor Reaction Progress: Quench the reaction as soon as the desired product is formed to prevent the progression of polymerization.[1]
-
-
Issue: Purification Challenges
-
Question: I am having difficulty purifying my hydroxymethylated imidazole. How can I effectively remove unreacted starting materials and side products?
-
Answer: Purification can be challenging due to the polarity of the product and the presence of similar compounds.
-
Troubleshooting Steps:
-
Removal of Unreacted Imidazole: If excess imidazole was used, it can be removed by washing the organic extract with dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will partition into the aqueous phase.
-
Crystallization: Purification of the final product can often be achieved by crystallization.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel may be necessary. A polar eluent system will likely be required.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydroxymethylation of an imidazole with formaldehyde? A1: The reaction proceeds via an electrophilic substitution on the imidazole ring. Under basic conditions, the imidazole nitrogen is deprotonated, increasing the nucleophilicity of the ring, which then attacks the electrophilic carbon of formaldehyde.
Q2: What are typical reaction conditions for the hydroxymethylation of an imidazole? A2: A common starting point is to react the imidazole with a slight excess of aqueous formaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is often carried out in a protic solvent like water or an alcohol at a temperature ranging from room temperature to around 80°C.
Q3: How can I monitor the progress of the reaction? A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any side products.
Q4: Can I use paraformaldehyde instead of aqueous formaldehyde? A4: Yes, paraformaldehyde can be used as a source of formaldehyde. It is often used in anhydrous reaction conditions. However, be aware that commercial paraformaldehyde may contain some water, which could affect reactions sensitive to moisture.
Experimental Protocols & Data
Table 1: Summary of Reaction Parameters for Hydroxymethylation of Imidazoles
| Parameter | Recommended Range/Conditions | Rationale |
| Temperature | 40 - 80 °C | Lower temperatures minimize the formation of bis-imidazole ether byproducts.[2] |
| pH | 8 - 11 | Basic conditions facilitate the deprotonation of the imidazole, increasing its nucleophilicity.[2] |
| Imidazole:Formaldehyde Molar Ratio | 1:1 to 1:1.2 | A slight excess of formaldehyde can drive the reaction, but a large excess can lead to polysubstitution and polymerization.[1] |
| Solvent | Water, Methanol, Ethanol | Protic solvents are commonly used for this reaction. |
| Catalyst | NaOH, K₂CO₃, Ca(OH)₂ | A base is typically required to catalyze the reaction. |
Protocol: General Procedure for the Hydroxymethylation of 4-Methylimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylimidazole (1.0 eq) in water.
-
Addition of Base: Add a catalytic amount of a suitable base, such as sodium hydroxide (e.g., 0.1 eq).
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1.0 - 1.2 eq) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to a specified temperature (e.g., 60°C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the hydroxymethylation of imidazoles.
References
"side product formation in the synthesis of substituted imidazoles"
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side product formation during the synthesis of substituted imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in imidazole synthesis?
A1: Side product formation is highly dependent on the chosen synthetic route. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials like the dicarbonyl compound, aldehyde, or amine in the final product mixture.[1]
-
Incompletely Cyclized Intermediates: The multi-step nature of many imidazole syntheses means that stable intermediates, such as diimines or N-substituted formamides, may be isolated if the reaction does not go to completion.[1][2]
-
Oxidation and Dimerization Products: Electron-rich imidazoles, such as 2,4,5-triphenylimidazole (lophine), can be susceptible to oxidation, leading to the formation of colored radical species and subsequently dimers.[3][4]
-
Over-alkylation or Over-halogenation: When synthesizing N-substituted or halogenated imidazoles, it is common to see the formation of di- or even tri-substituted products as impurities.[5][6]
-
Polymerization of Reagents: Aldehydes, particularly formaldehyde and glyoxal, can polymerize under certain pH and temperature conditions, reducing yield and complicating purification.[1]
-
Isomeric Products: When using unsymmetrical dicarbonyl compounds, the reaction can sometimes yield a mixture of constitutional isomers.[7]
Q2: How does the choice of catalyst influence side product formation in the Debus-Radziszewski reaction?
A2: The Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and an ammonia source, can suffer from poor yields and side reactions.[8] The catalyst plays a crucial role in improving reaction efficiency and minimizing byproducts. Lewis acids like ZnCl₂, Fe₃O₄ nanoparticles, and silicotungstic acid can activate the aldehyde's carbonyl group, facilitating the condensation and increasing the rate of the desired cyclization, thereby reducing the formation of incompletely cyclized intermediates.[8] The choice of catalyst can significantly impact yield and reaction time.
Q3: My lophine synthesis produced a colored impurity. What is it and how can I avoid it?
A3: The colored impurity is likely the triphenylimidazolyl radical, which forms from the oxidation of lophine (2,4,5-triphenylimidazole). This radical can then recombine to form a colorless dimer.[3] This process can be initiated by exposure to air (oxygen) or light. To prevent this, it is recommended to run the reaction and perform the work-up under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from strong light.
Q4: I am trying to mono-iodinate an imidazole but keep getting di- and tri-iodinated products. How can I improve selectivity?
A4: Controlling the stoichiometry of the iodinating agent is critical. Use of a slight excess or even equimolar amounts of the iodinating reagent can lead to multiple additions. To improve selectivity for the mono-iodinated product, try adding the iodinating agent slowly to a solution of the imidazole to maintain a low instantaneous concentration. Additionally, optimizing the reaction temperature (often running at lower temperatures) and carefully choosing the solvent can enhance selectivity. Purification can be challenging, but a combination of column chromatography with a carefully selected eluent system and subsequent recrystallization is often effective.[5]
Troubleshooting Guides
This section addresses specific issues encountered during synthesis in a "Symptom - Possible Cause - Recommended Action" format.
Issue 1: Low Yield in Debus-Radziszewski Synthesis
-
Symptom: The final yield of the desired substituted imidazole is significantly lower than expected.
-
Possible Cause 1: Incomplete reaction or cyclization.[1]
-
Recommended Action: Increase the reaction time or temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider using a more efficient catalyst to promote cyclization.[8]
-
-
Possible Cause 2: Polymerization of the aldehyde reactant (e.g., glyoxal).[1]
-
Recommended Action: Control the rate of addition of the aldehyde to the reaction mixture. Ensure the reaction pH is within the optimal range, as strongly acidic or basic conditions can promote polymerization.[1]
-
-
Possible Cause 3: Poor choice of ammonia source.
Issue 2: Presence of Multiple Products in Halogenation Reactions
-
Symptom: Chromatographic analysis (TLC, HPLC, LC-MS) shows multiple spots/peaks corresponding to mono-, di-, and tri-halogenated imidazoles.
-
Possible Cause 1: Imidazole ring is highly activated towards electrophilic substitution.[11]
-
Recommended Action: Reduce the stoichiometry of the halogenating agent (e.g., NBS, I₂). Add the reagent portion-wise or via syringe pump at a low temperature to control the reaction.
-
-
Possible Cause 2: Reaction conditions are too harsh.
-
Recommended Action: Lower the reaction temperature. If using a catalyst, reduce its loading. In some cases, performing the reaction without a catalyst may provide better selectivity, albeit with a longer reaction time.
-
Issue 3: Purification Difficulties
-
Symptom: The desired product and a major side product have very similar polarities, making separation by column chromatography difficult.
-
Possible Cause 1: The side product is an isomer of the desired compound.
-
Possible Cause 2: The side product is a dimer of the desired compound.
-
Recommended Action: Consider recrystallization from a carefully chosen solvent system. A good system will dissolve the compound and impurity when hot but will selectively crystallize the desired product upon slow cooling.[5] Sometimes, converting the product to a salt, purifying it, and then neutralizing it back to the free base can be an effective strategy.
-
Data Presentation: Catalyst Effect on Trisubstituted Imidazole Synthesis
The following table summarizes the impact of different catalysts on the yield of 2,4,5-trisubstituted imidazoles via the one-pot condensation of benzil, an aldehyde, and ammonium acetate.
| Catalyst | Solvent | Conditions | Reaction Time (min) | Yield (%) | Reference |
| CuCl₂·2H₂O (10 mol%) | Solvent-free | Microwave | 10-15 | 88-95 | [12] |
| Silicotungstic Acid (7.5%) | Ethanol | Reflux | N/A | High | [8] |
| Fe₃O₄ Nanoparticles | Solvent-free | Microwave | N/A | Good | [8] |
| Urea-ZnCl₂ | Eutectic Mixture | Heat | N/A | Excellent | [8] |
| No Catalyst | Isopropanol | Reflux | 15-30 | Excellent | [10] |
| Yb(OTf)₃ | N/A | N/A | N/A | N/A | [12] |
| Zeolite HY/Silica Gel | N/A | N/A | N/A | N/A | [12] |
N/A: Data not specified in the referenced abstract.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol is adapted from a standard procedure for the Debus-Radziszewski reaction.[13]
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (approx. 10-12 equivalents) in glacial acetic acid (15-20 mL).
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC until the starting benzil spot has been consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water. A precipitate should form.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extract the product into ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol or a DMSO/water mixture) or by flash column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and side product formation in imidazole synthesis.
Caption: A workflow for troubleshooting the source of synthesis impurities.
Caption: Influence of key reaction parameters on synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US6177575B1 - Process for manufacture of imidazoles - Google Patents [patents.google.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Unit 4 imidazole | PDF [slideshare.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-methyl-2-phenyl-1H-imidazole-4-methanol
Welcome to the technical support center for 5-methyl-2-phenyl-1H-imidazole-4-methanol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found after synthesizing 5-methyl-2-phenyl-1H-imidazole-4-methanol?
A1: Common impurities typically arise from unreacted starting materials or side reactions during the synthesis. The synthesis of the imidazole ring can involve the condensation of precursors.[1] Therefore, residual starting materials are a primary concern. Additionally, side products can include isomers or compounds resulting from the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.[1]
Q2: My final product is an oil or a sticky solid instead of a white crystalline solid. What could be the cause?
A2: This issue usually indicates the presence of significant impurities or residual solvent. Impurities can disrupt the crystal lattice formation, leading to an amorphous or oily product. High boiling point solvents like DMF or DMSO, if used during synthesis or workup, can also be difficult to remove and may result in a non-crystalline product.[2] The reported melting point for the pure compound is 204°C, which is characteristic of a stable crystalline solid.[3]
Q3: How can I effectively remove highly polar or non-polar impurities?
A3: The choice of purification method depends on the nature of the impurity.
-
For highly polar impurities: A liquid-liquid extraction using a non-polar organic solvent (like ethyl acetate) and a basic aqueous wash (e.g., dilute sodium bicarbonate solution) can remove acidic impurities. Normal-phase column chromatography with a polar solvent system is also effective.
-
For non-polar impurities: Recrystallization from a suitable polar solvent system can be very effective, as the non-polar impurities will preferentially stay in the mother liquor. Alternatively, reverse-phase chromatography may be employed.
Q4: What is the best analytical method to determine the purity of my sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantitative purity analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol.[4] A reverse-phase (RP) HPLC method can effectively separate the target compound from its impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and identifying impurities, although it is less quantitative than HPLC without an internal standard.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Purity Confirmed by HPLC/NMR After Initial Workup
This guide helps you decide on the next purification step after an initial analysis reveals significant impurities.
Caption: Troubleshooting workflow for low product purity.
Problem 2: Streaking or Overlapping Peaks During Flash Column Chromatography
Streaking on the TLC plate or co-elution during column chromatography suggests an inappropriate solvent system or column overloading.
-
Symptom: Compound streaks on the TLC plate.
-
Cause: The compound may be too acidic or basic for silica gel, or the solvent system is not optimal.
-
Solution: Add a small amount of triethylamine (~0.5%) to the eluent for basic compounds or acetic acid (~0.5%) for acidic compounds to improve peak shape. Re-screen for a better solvent system.
-
-
Symptom: Poor separation between the product and an impurity.
-
Cause: The chosen solvent system has insufficient resolving power.
-
Solution: Adjust the solvent polarity. For a normal-phase silica column, decrease the polarity of the eluent (e.g., reduce the percentage of methanol in a DCM/MeOH system) to increase the retention time and improve separation. Ensure the RF value on the TLC is between 0.2 and 0.4 for the best separation.
-
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids by removing impurities that have different solubility profiles.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the crude product in various solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetonitrile, Water, Toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be effective.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper or celite pad to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is a standard method for purifying compounds based on their differential adsorption to a stationary phase.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. Common systems for imidazole derivatives include Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid under a high vacuum to remove any residual solvent.
Protocol 3: Purity Analysis by Reverse-Phase HPLC
This protocol provides a starting point for assessing the final purity of your compound.[4][5]
Methodology:
-
Sample Preparation: Prepare a stock solution of your compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Analysis: Record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation
Table 1: HPLC Parameters for Purity Analysis
| Parameter | Value | Reference |
| Column | Newcrom R1 or similar C18 column | [4][5] |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | [4] |
| Alternative Mobile Phase | For MS compatibility, replace Phosphoric Acid with Formic Acid | [5] |
| Detection | UV, wavelength to be determined (typically 254 nm) | - |
| Flow Rate | 1.0 mL/min | - |
| Column Temperature | Ambient or 25°C | - |
Table 2: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Hexane | 0.1 | 69 | Non-polar eluent in chromatography |
| Toluene | 2.4 | 111 | Recrystallization solvent for imidazoles[7] |
| Dichloromethane (DCM) | 3.1 | 40 | Eluent in chromatography |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Eluent in chromatography, extraction |
| Acetonitrile | 5.8 | 82 | Recrystallization, HPLC mobile phase |
| Ethanol | 4.3 | 78 | Recrystallization solvent[2] |
| Methanol (MeOH) | 5.1 | 65 | Polar eluent, recrystallization solvent[7] |
| Water | 10.2 | 100 | Recrystallization, extraction |
Visualizations
Caption: General workflow for product purification and analysis.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | MDPI [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
"stability issues of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in solution"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected results over time. | Degradation of the compound in solution. | Perform a stability study under your specific experimental conditions (solvent, pH, temperature, light exposure). Use an analytical technique like HPLC to quantify the compound's concentration over time. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Consider possibilities like oxidation, photodegradation, or hydrolysis. |
| Solution changes color (e.g., turns yellow or brown). | May indicate oxidative or photodegradation pathways, leading to the formation of chromophoric byproducts. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Prepare fresh solutions before use and store stock solutions at low temperatures, protected from light. |
| Inconsistent results between experimental replicates. | Instability of the compound under the assay conditions. | Evaluate the timescale of your experiment relative to the compound's stability. If the experiment is lengthy, the compound may be degrading during the assay. Shorten incubation times if possible or prepare fresh compound dilutions for each time point. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The imidazole ring contains basic nitrogen atoms, and its stability can be pH-dependent. Both highly acidic and alkaline conditions may promote hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Imidazole-containing compounds can be susceptible to photodegradation.[1] Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products.
-
Oxidizing Agents: The imidazole moiety and the hydroxymethyl group can be susceptible to oxidation.[1] The presence of dissolved oxygen or other oxidizing agents in the solvent can contribute to degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and the solubility of the compound can also play a role.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, potential degradation pathways include:
-
Oxidation: The hydroxymethyl group (-CH2OH) can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH). The imidazole ring itself is also susceptible to oxidative cleavage.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation reactions. The stability of similar imidazole derivatives has been shown to be influenced by substituents on the ring.[2]
-
Hydrolysis: While the core imidazole structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation, especially if there are susceptible functional groups introduced through synthesis impurities.
Q3: How should I prepare and store stock solutions of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-?
A3: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, light-protecting (amber) vials.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution. For working solutions, it is advisable to prepare them fresh from the stock solution for each experiment.
Q4: How can I perform a simple stability study for this compound in my experimental buffer?
A4: You can assess the stability using a High-Performance Liquid Chromatography (HPLC) based method.
-
Prepare a solution of the compound in your experimental buffer at a known concentration.
-
Divide the solution into several aliquots. Store them under the conditions you wish to test (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto an HPLC system.
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantify the percentage of the compound remaining at each time point relative to the initial (time 0) concentration.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in a given solution.
1. Materials and Equipment:
-
1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental buffer or solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate)
-
Autosampler vials (amber vials recommended)
2. Procedure:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for imidazole-containing compounds is a gradient elution with acetonitrile and water (both containing 0.1% formic acid).
-
Standard Preparation: Prepare a stock solution of the compound in DMSO at a concentration of 1 mg/mL. From this, prepare a working standard in the mobile phase at a concentration of approximately 10 µg/mL.
-
Sample Preparation for Stability Study:
-
Spike the experimental buffer with the stock solution to achieve a final concentration similar to your working standard (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to not affect the buffer properties.
-
Immediately after preparation, transfer an aliquot to an autosampler vial and analyze it by HPLC. This will serve as your time zero (T=0) reference.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C, exposed to light).
-
-
HPLC Analysis:
-
Set the injection volume (e.g., 10 µL).
-
Set the UV detection wavelength. Based on the phenyl-imidazole structure, a wavelength between 254 nm and 280 nm is a reasonable starting point.
-
At each designated time point, inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Observe the chromatogram for the appearance and growth of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
Caption: Experimental workflow for HPLC-based stability assessment.
References
Technical Support Center: Degradation Pathways of Imidazole Methanol Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental investigation of imidazole methanol compound degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for imidazole methanol compounds?
A1: Imidazole methanol compounds, like other imidazole derivatives, are susceptible to degradation through several primary pathways. The most common include:
-
Oxidation: The imidazole ring can be oxidized, especially in the presence of oxygen, hydrogen peroxide, or other oxidizing agents.[1][2] This can be catalyzed by trace metal ions.[1] For the atmospheric oxidation of imidazole initiated by hydroxyl radicals, the reaction is complex and can lead to products like 4H-imidazol-4-ol and N,N'-diformylformamidine.[3] Polyalkylated imidazoles have been found to be less stable towards oxidation compared to imidazole itself.[4]
-
Hydrolysis: The imidazole ring and the methanol substituent can be susceptible to hydrolysis, a reaction with water that can be catalyzed by both acidic and basic conditions.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1][2] Photosensitized reactions, for instance in the presence of methylene blue, can lead to the formation of oxidized photoproducts.
-
Thermal Degradation: High temperatures can cause decomposition. While many imidazoles exhibit high thermal stability, prolonged exposure to heat, especially above 200°C for related imidazolium compounds, can lead to degradation.[4][5]
The specific pathway and resulting degradation products will depend on the exact structure of the imidazole methanol compound, including the position of the methanol group and any other substituents, as well as the experimental conditions (pH, temperature, presence of light, and oxidizing/reducing agents).[1]
Q2: My reaction mixture containing a 1-methylimidazole is turning yellow or brown. What does this indicate?
A2: A color change to yellow or brown is a common indicator of thermal or oxidative degradation of 1-methylimidazole.[5] Other signs can include the formation of precipitates or the appearance of new peaks in analytical analyses like GC or LC.[5]
Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?
A3: The identification of multiple degradation products typically requires the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[2] This technique allows for the separation of the different products and provides information about their molecular weights, which is crucial for structural elucidation. Further characterization may require isolation of the individual products followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q4: How can I minimize the degradation of my imidazole methanol compound during storage and experiments?
A4: To minimize degradation, consider the following strategies:
-
Storage: Store the compound as a dry solid at low temperatures and protected from light.[1]
-
Inert Atmosphere: For reactions sensitive to oxidation, especially at high temperatures, using an inert atmosphere by sparging the reaction mixture with nitrogen or argon can prevent oxidative degradation.[5]
-
Solvent Choice: Use high-purity, deoxygenated solvents for preparing solutions.[1] Methanol can act as a free radical scavenger, which might prevent certain photochemical reactions.
-
pH Control: If your compound is susceptible to hydrolysis, maintaining a neutral pH for solutions can help, provided the compound is stable in that range.[1]
-
Additives: The use of antioxidants or chelating agents like EDTA can mitigate oxidative degradation by sequestering catalytic metal ions.[1]
-
Fresh Preparation: Prepare solutions fresh before use whenever possible.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Symptom | Possible Cause | Troubleshooting Steps |
| Color change in solution (e.g., yellowing/browning) | Thermal or oxidative degradation.[5] | • Lower the reaction temperature if possible.• Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]• Ensure high-purity solvents and reagents are used.[1] |
| Unexpected or low reaction yield | Degradation of the starting material or product.[5] | • Review reaction conditions; consider lower temperatures or shorter reaction times.• Monitor the reaction progress more frequently to identify the onset of degradation.• Implement strategies to minimize degradation as outlined in FAQ Q4. |
| Multiple unknown peaks in HPLC/LC-MS | Formation of various degradation products.[1] | • Couple your HPLC to a mass spectrometer (LC-MS) for mass identification of the peaks.[2]• Perform forced degradation studies under controlled conditions (acid, base, peroxide, heat, light) to systematically generate and identify degradation products.[6] |
| Variable degradation rates between experiments | Inconsistent experimental conditions.[1] | • Use a calibrated, temperature-controlled incubator or water bath.• For photodegradation studies, use a photostability chamber with a calibrated light source.• Prepare fresh buffers for each experiment and verify the pH.[1] |
| Faster than expected degradation | Presence of catalytic impurities (e.g., metal ions).[1] | • Use high-purity solvents and reagents.• Consider adding a chelating agent like EDTA to sequester metal ions.[1] |
| Slower than expected or no degradation | Incorrect stress conditions or high compound stability.[1] | • Incrementally increase the stress level (e.g., higher temperature, stronger acid/base, longer light exposure).• Confirm the activity of your stressor (e.g., concentration of the oxidizing agent).[1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to study the degradation of imidazole methanol compounds. These are generalized protocols and may need to be adapted for your specific compound.
Forced Hydrolytic Degradation
Objective: To determine the stability of the compound in acidic, basic, and neutral aqueous solutions.[6]
Materials:
-
Imidazole methanol compound
-
Acetonitrile or methanol (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Deionized water
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the imidazole methanol compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.[1]
-
Stress Sample Preparation:
-
Acidic: Add a small aliquot of the stock solution to a solution of 0.1 N HCl to achieve a final concentration of about 100 µg/mL.[1]
-
Basic: Add a small aliquot of the stock solution to a solution of 0.1 N NaOH to achieve a final concentration of about 100 µg/mL.[1]
-
Neutral: Add a small aliquot of the stock solution to deionized water to achieve a final concentration of about 100 µg/mL.[1]
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C).[6] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[6]
-
Sample Analysis:
Forced Oxidative Degradation
Objective: To evaluate the compound's susceptibility to oxidation.[6]
Materials:
-
Imidazole methanol compound stock solution (as prepared above)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system
Procedure:
-
Stress Sample Preparation: Add a small aliquot of the stock solution to a 3% hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.[1]
-
Incubation: Incubate the solution at room temperature for a defined period, collecting samples at various time points.[1][6]
-
Sample Analysis: Analyze the samples by HPLC, comparing them to an unstressed control.[1]
Photostability Testing
Objective: To determine if the compound degrades upon exposure to light.[6]
Materials:
-
Imidazole methanol compound (solid and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines
-
HPLC system
Procedure:
-
Sample Preparation: Expose both the solid compound and a solution of the compound to light in the photostability chamber.[6] Prepare a control sample for both the solid and solution and protect it from light (e.g., by wrapping the container in aluminum foil).
-
Exposure: Expose the samples to a specified light intensity for a defined duration as per ICH Q1B guidelines.
-
Sample Analysis: After exposure, dissolve the solid samples and analyze both the solid and solution samples by HPLC, comparing them to the light-protected controls.[6]
Visualizations
Degradation Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-methyl-2-phenyl-1H-imidazole-4-methanol
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and TLC monitoring of 5-methyl-2-phenyl-1H-imidazole-4-methanol.
Troubleshooting Guides
Effectively monitoring the synthesis of 5-methyl-2-phenyl-1H-imidazole-4-methanol via Thin-Layer Chromatography (TLC) is crucial for determining reaction completion and assessing product purity. Below are common issues encountered during TLC analysis, their probable causes, and recommended solutions.
Table 1: TLC Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| All spots remain on the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the polar imidazole products.[1][2] | Increase the polarity of the mobile phase. For example, increase the proportion of methanol in a dichloromethane/methanol mixture.[3] |
| All spots are near the solvent front (Rf ≈ 1) | The mobile phase is too polar.[1][2] | Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in an ethyl acetate/hexane mixture.[4] |
| Streaking or elongated spots | The sample is too concentrated (overloaded).The compound is highly polar or acidic/basic.The sample is not fully dissolved in the spotting solvent. | Dilute the sample before spotting it on the TLC plate.[5]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.Ensure the sample is fully dissolved before spotting. |
| No spots are visible under UV light | The compounds are not UV-active.The sample concentration is too low. | Use a visualization stain (e.g., potassium permanganate or p-anisaldehyde).Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[5] |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide adequate separation. | Experiment with different mobile phase systems. Consider a solvent system with different polarity characteristics, for instance, trying a mixture including ethanol or another polar solvent.[6] Using a co-spot (a lane where both starting material and reaction mixture are spotted together) can help to resolve closely running spots. |
| Smearing from the baseline | The reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO) which is smearing up the plate. | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate. |
Experimental Protocols
Synthesis of 5-methyl-2-phenyl-1H-imidazole-4-methanol
This protocol describes a representative synthesis based on the Radziszewski reaction.
Materials:
-
Benzil
-
4-Methyl-1H-imidazole-5-carbaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), 4-methyl-1H-imidazole-5-carbaldehyde (1 equivalent), and ammonium acetate (10-20 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approximately 120°C) for 2-4 hours.
-
Monitor the reaction progress by TLC every 30 minutes.
-
Once the reaction is complete (indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Mobile Phase: Ethyl Acetate/Hexane (e.g., 7:3 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization agent (e.g., potassium permanganate stain)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with vapors. Cover the chamber.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary tube, spot small amounts of the starting materials (for reference) and the reaction mixture on the origin line.
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate stain and gently heating.
-
Calculate the Retention Factor (Rf) for each spot.[7]
Table 2: Representative Rf Values
| Compound | Structure | Polarity | Expected Rf Value (7:3 EtOAc/Hexane) |
| Benzil (Starting Material) | Phenyl-CO-CO-Phenyl | Low | ~ 0.8 |
| 4-Methyl-1H-imidazole-5-carbaldehyde (Starting Material) | Imidazole ring with aldehyde | Medium | ~ 0.5 |
| 5-methyl-2-phenyl-1H-imidazole-4-methanol (Product) | Imidazole ring with alcohol | High | ~ 0.3 |
Note: These Rf values are illustrative and can vary depending on the exact TLC conditions.
Frequently Asked Questions (FAQs)
Q1: My product spot is streaking badly on the TLC plate. What can I do? A1: Streaking is often caused by overloading the sample on the TLC plate. Try diluting your reaction mixture sample before spotting. If the compound is particularly polar or has acidic/basic functional groups (like the imidazole ring), adding a small amount (0.5-1%) of acetic acid or triethylamine to your mobile phase can often lead to sharper, more defined spots.
Q2: I can't see any spots on my TLC plate after developing it. A2: This could be due to several reasons. First, ensure that your compounds are UV-active if you are only using a UV lamp for visualization. If not, you will need to use a chemical stain. It is also possible that your sample is too dilute. Try spotting the same location multiple times, allowing the solvent to dry in between each application, to increase the concentration on the plate.[5]
Q3: The Rf values of my starting material and product are too close to tell if the reaction is complete. How can I get better separation? A3: You need to change the polarity of your mobile phase. If the spots are close together at a high Rf value, your eluent is likely too polar. If they are close together at a low Rf value, it is not polar enough.[2] Experiment with different solvent ratios. For example, if you are using a 7:3 ethyl acetate/hexane mixture, try an 8:2 or 6:4 mixture. You can also try a completely different solvent system, such as dichloromethane and methanol.
Q4: How do I know which spot corresponds to my product? A4: The product, 5-methyl-2-phenyl-1H-imidazole-4-methanol, contains a hydroxyl (-OH) group, making it more polar than the starting materials (benzil and the imidazole carbaldehyde).[4] On a normal-phase silica gel TLC plate, more polar compounds travel shorter distances up the plate, resulting in a lower Rf value.[8] Therefore, the product spot should have a lower Rf value than the starting materials.[9]
Q5: My reaction mixture is a dark color, and it's making it hard to see the spots on the TLC plate. A5: Dark-colored impurities can sometimes obscure the spots of interest. Diluting the sample can help. Additionally, after running the TLC, these impurities may separate from your compounds of interest. If they remain at the baseline, they may not interfere with the visualization of the product and reactant spots.
Visualizations
Caption: Experimental workflow for the synthesis and TLC monitoring of 5-methyl-2-phenyl-1H-imidazole-4-methanol.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Solved Reaction Yields: Mass of crude isolated product = 234 | Chegg.com [chegg.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijcrt.org [ijcrt.org]
"challenges in the scale-up synthesis of 5-methyl-2-phenyl-1H-imidazole-4-methanol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-2-phenyl-1H-imidazole-4-methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-methyl-2-phenyl-1H-imidazole-4-methanol?
A common and plausible route involves a multi-step synthesis. The core imidazole ring is often formed via a variation of the Debus-Radziszewski reaction, followed by functional group manipulations to introduce the hydroxymethyl group.[1][2][3] A likely sequence is the condensation of a substituted α-dicarbonyl compound with benzaldehyde and a source of ammonia, followed by hydroxymethylation of the resulting imidazole intermediate.
Q2: My initial imidazole ring formation reaction is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in imidazole synthesis, particularly those based on the Debus-Radziszewski reaction, are a frequent challenge.[4][5] Key factors to investigate include:
-
Reaction Conditions: Suboptimal temperature and reaction time can significantly impact yield. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal duration.[4]
-
Catalyst Choice: While some variations proceed without a catalyst, the use of catalysts like cupric chloride, silicotungstic acid, or various ionic liquids has been shown to improve yields and reduce reaction times.[4][5]
-
Solvent Selection: The solubility of reactants is critical. While ethanol or acetic acid are commonly used, solvent-free conditions, sometimes in conjunction with microwave irradiation, have been reported to be effective.[4]
-
Purity of Starting Materials: Impurities in the aldehyde, dicarbonyl compound, or ammonia source can lead to side reactions and lower the yield of the desired product.
Q3: I am observing significant by-product formation. What are the common side-products and how can I minimize them?
By-product formation is a common issue in multi-component reactions like imidazole synthesis. Depending on the specific precursors, potential side-products could include partially reacted intermediates or products from self-condensation of the reactants. To minimize these:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component can favor side reactions.
-
Temperature Management: Exothermic reactions can lead to uncontrolled temperature increases, promoting by-product formation. Ensure adequate cooling and temperature monitoring, especially during scale-up.
-
Purification Strategy: A robust purification strategy is essential. Column chromatography with an appropriate solvent system is often necessary to separate the desired product from closely related impurities.[4]
Q4: What are the primary challenges when scaling up the synthesis of 5-methyl-2-phenyl-1H-imidazole-4-methanol?
Scaling up this synthesis presents several challenges:
-
Heat Transfer: The imidazole ring formation is often exothermic. What is manageable on a lab scale can become a significant safety and purity issue at a larger scale due to reduced surface-area-to-volume ratios. Efficient heat exchange is critical.
-
Mixing: Ensuring homogeneous mixing of reactants is more challenging in larger reactors and can lead to localized "hot spots" and increased by-product formation.
-
Work-up and Isolation: Handling larger volumes of reaction mixtures and solvents during extraction and crystallization can be problematic. The viscosity and solubility of the product and impurities may behave differently at scale.
-
Purification: Chromatography on a large scale can be expensive and time-consuming. Developing a robust crystallization method for purification is highly desirable for industrial production.
Q5: What are some common issues encountered during the hydroxymethylation step?
The introduction of the hydroxymethyl group can be challenging. Common issues include:
-
Reagent Stability: Reagents used for hydroxymethylation, such as formaldehyde, can be unstable or contain inhibitors that affect the reaction.
-
Over-reaction: It is possible to get di-hydroxymethylation or other side reactions if the conditions are not carefully controlled.
-
Purification: The polarity of the hydroxymethyl group can make the product more water-soluble, potentially complicating extraction from aqueous work-ups. The increased polarity also affects its behavior on silica gel during chromatography.
Troubleshooting Guides
Problem 1: Low Yield in Imidazole Ring Formation
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Systematically screen a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. |
| Incorrect Reaction Time | Monitor the reaction by TLC at regular intervals to determine the point of maximum product formation before significant decomposition or by-product formation occurs. |
| Inefficient Catalyst | If uncatalyzed, screen different catalysts such as CuCl₂, boric acid, or an ionic liquid. Optimize catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%).[4] |
| Poor Solubility of Reactants | Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, acetic acid, DMF). Consider solvent-free conditions with microwave irradiation.[4] |
| Impure Starting Materials | Ensure the purity of all starting materials by checking their specifications and, if necessary, purifying them before use. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | Adjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Product is an Oil | Attempt to induce crystallization by trituration with a non-polar solvent, or by dissolving in a minimal amount of a polar solvent and adding a non-polar anti-solvent. |
| Product is Water-Soluble | During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency into an organic solvent. |
| Thermal Instability | If purification involves distillation, ensure it is performed under high vacuum and at the lowest possible temperature to prevent decomposition. |
Experimental Protocols
Note: The following are representative protocols based on general synthetic methods for similar compounds and should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 2,4(5)-dimethyl-5(4)-phenyl-1H-imidazole (Illustrative Intermediate)
A mixture of 1-phenyl-1,2-propanedione (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (50 mL) is refluxed for 2 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Hydroxymethylation of an Imidazole Intermediate
To a solution of the imidazole intermediate (10 mmol) in a suitable solvent (e.g., aqueous ethanol), an excess of formaldehyde (e.g., 37% aqueous solution, 15 mmol) is added. The pH of the solution is adjusted to alkaline (e.g., pH 10-12) using a base such as sodium hydroxide. The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for several hours, with progress monitored by TLC. Upon completion, the mixture is neutralized with a suitable acid, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or crystallization.
Data Presentation
Table 1: Hypothetical Optimization of Imidazole Ring Formation Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Acetic Acid | Reflux | 4 | 45 |
| 2 | CuCl₂ (10) | Ethanol | Reflux | 2 | 75 |
| 3 | Boric Acid (15) | Toluene | Reflux | 6 | 68 |
| 4 | [BMIM][PF₆] (10) | Solvent-free (MW) | 100 | 0.5 | 85 |
Table 2: Hypothetical Purification Method Comparison
| Method | Purity (%) | Recovery (%) | Scalability |
| Column Chromatography | >98 | 65 | Poor |
| Recrystallization (Ethanol/Water) | 95 | 80 | Good |
| Acid-Base Extraction & Crystallization | 97 | 75 | Excellent |
Visualizations
Caption: Synthetic workflow and challenges.
Caption: Troubleshooting decision tree.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
Technical Support Center: Regioselective N-Alkylation of Imidazoles
Welcome to the technical support center for controlling regioselectivity in imidazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of specifically substituted imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve regioselective N-alkylation of unsymmetrically substituted imidazoles?
Achieving selective N-alkylation on a single nitrogen atom in an unsymmetrical imidazole is a significant challenge. When the imidazole ring is deprotonated, the resulting negative charge is delocalized across both nitrogen atoms, creating an ambident nucleophile.[1][2] This often leads to the formation of a mixture of N1 and N3-alkylated regioisomers, which can be difficult to separate.[3] The final product ratio is highly dependent on a subtle interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
Q2: What are the key factors that influence regioselectivity in imidazole alkylation?
Regioselectivity in imidazole substitution is primarily governed by a combination of three main factors:
-
Electronic Effects: The electronic properties of substituents on the imidazole ring play a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. The C5 position is generally the most electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[1]
-
Steric Hindrance: The size of substituents on the imidazole ring and the bulkiness of the alkylating agent are critical determinants of the reaction's outcome.[1][4] Alkylation will generally favor the less sterically hindered nitrogen atom.[3]
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst can dramatically influence the regiomeric ratio.[1] For example, different base and solvent systems can alter the nature of the imidazolide anion (e.g., tight ion pairs vs. solvent-separated ion pairs), thereby affecting which nitrogen atom is more reactive.[5]
Q3: How can I use protecting groups to direct the alkylation to a specific nitrogen?
Protecting groups are a powerful tool for achieving high regioselectivity. By temporarily blocking one of the nitrogen atoms, you can direct the alkylation to the desired position. A notable example is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1][6] This group can be used to protect one nitrogen, allowing for selective functionalization at other positions. A "SEM-switch" strategy has been developed that involves transferring the SEM group from N1 to N3, enabling access to previously difficult-to-synthesize isomers.[6][7] Following alkylation on the unprotected nitrogen, the SEM group can be removed under acidic conditions to yield the desired N-alkylated imidazole.[6][7]
Q4: How does the choice of base and solvent system impact the regioselectivity of the reaction?
The base and solvent system is critical in controlling which regioisomer is formed.
-
Base: The strength of the base affects the degree of deprotonation. Strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensure complete deprotonation.[8] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially with reactive alkylating agents, and are generally easier to handle.[8]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[8] The solvent can influence the state of the deprotonated imidazole. For instance, in THF, alkylation selectivity may be controlled by tight ion pairs, whereas in DMSO, solvent-separated ion pairs are the reactive species, potentially leading to different regiochemical outcomes.[5] In some palladium-catalyzed reactions, changing the base from a carbonate to an alkoxide and the solvent to a nonpolar one can switch the selectivity of C-H functionalization from the C5 to the C2 position.[1]
Troubleshooting Guides
Problem: My reaction is producing a difficult-to-separate mixture of N1 and N3 regioisomers.
Solution: This is the most common issue in the alkylation of unsymmetrical imidazoles. Here are several strategies to improve selectivity:
-
Maximize Steric Effects: If possible, choose an alkylating agent with a bulky group. This will increase the preference for substitution at the less sterically hindered nitrogen atom.[1]
-
Employ a Directing/Protecting Group: Use a protecting group like the SEM group to block one of the nitrogens. This allows for alkylation at the other nitrogen, followed by deprotection, in a strategy known as trans-N-alkylation.[6][7]
-
Optimize the Base/Solvent System: Systematically screen different base and solvent combinations. For example, using NaH in THF has been shown to be highly effective for promoting N1-alkylation in the related indazole system, often providing >99% regioselectivity, especially when a bulky substituent is present at the C3 position.[9]
-
Consider Alternative Methods: For sterically hindered imidazoles, the Mitsunobu reaction can be an effective alternative for N-alkylation with alcohols under mild conditions.[3]
Problem: The overall reaction yield is low, or the reaction is not proceeding to completion.
Solution: Low reactivity can stem from incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Evaluate the Base: Ensure the base is strong enough to deprotonate your imidazole derivative. For imidazoles with electron-donating groups, a strong base like NaH may be necessary.[8] Cesium carbonate (Cs₂CO₃) is often reported to be highly effective.[8]
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[8]
-
Increase the Temperature: If the reaction is sluggish at room temperature, heating may be required. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side reactions. Microwave-assisted synthesis can also significantly accelerate reaction rates.[3]
-
Ensure Anhydrous Conditions: When using strong bases like NaH, it is crucial to use anhydrous solvents and reagents to prevent quenching of the base.
Problem: I am observing the formation of a quaternary imidazolium salt as a major byproduct.
Solution: This side reaction occurs when the N-alkylated product undergoes a second alkylation. This is more common with highly reactive alkylating agents.[3]
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the alkylating agent.[3]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction.[3]
-
Monitor the Reaction Closely: Stop the reaction as soon as the starting material has been consumed, as determined by TLC or LC-MS analysis.[3]
-
Dilute the Reaction Mixture: Lowering the concentration of the reactants can reduce the probability of the product undergoing a further reaction.[3]
Quantitative Data Summary
The regioselectivity of imidazole alkylation is highly dependent on the specific substrate and reaction conditions. The following tables summarize reported data to guide experimental design.
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Indazoles (A Related Heterocycle) [10]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio |
| 1 | K₂CO₃ (1.1) | DMF | RT | 24 | 1.9 : 1 |
| 2 | Cs₂CO₃ (1.1) | DMF | RT | 24 | 2.3 : 1 |
| 3 | NaH (1.1) | DMF | RT | 24 | 3.2 : 1 |
| 4 | NaH (1.1) | THF | RT | 24 | >99 : <1 |
| 5 | K₂CO₃ (1.1) | MeCN | RT | 24 | 1.9 : 1 |
| 6 | K₂CO₃ (1.1) | DMSO | RT | 24 | 1.6 : 1 |
| 7 | K-OtBu (1.1) | THF | RT | 24 | 15.7 : 1 |
Note: Data for methyl 1H-indazole-3-carboxylate alkylation with benzyl bromide. While not imidazole, the principles of base/solvent effects on regioselectivity are comparable.
Table 2: Regioselectivity in Palladium-Catalyzed C-H Arylation of SEM-Imidazole [6]
| Entry | Base | Solvent | C2:C5 Selectivity | Yield (C2 product) |
| 1 | K₂CO₃ | DMA | 1 : 7 | ~75% (C5) |
| 2 | NaOt-Bu | Toluene | 6 : 1 | 61% |
Note: Demonstrates how changing the base/solvent system can dramatically switch the regioselectivity of functionalization on the imidazole core.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-Alkylation using a Protecting Group (trans-N-alkylation) [6][7]
This protocol describes the N-alkylation of a 4-substituted imidazole via an SEM-protected intermediate to yield the 1,4-disubstituted product, which can be challenging to obtain directly.
-
Protection: Protect the 4-substituted imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to yield the 1-SEM-4-substituted-imidazole.
-
Alkylation: To a solution of the 1-SEM-4-substituted-imidazole (1.0 equiv) in an anhydrous solvent like THF, add a strong base such as NaH (1.1 equiv) at 0 °C. After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide, 1.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction carefully with water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a suitable solvent and treat with an acid (e.g., HCl in dioxane or trifluoroacetic acid) to cleave the SEM group.
-
Purification: Purify the final product by flash column chromatography on silica gel to obtain the pure 1-alkyl-4-substituted-imidazole. A 91% yield over 2 steps has been reported for the methylation of 4-phenylimidazole using this method.[6]
Protocol 2: Microwave-Assisted N-Alkylation [3]
This protocol provides a general guideline for accelerating N-alkylation reactions.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a predetermined time (e.g., 10-30 minutes). Caution: Follow all safety protocols for the microwave reactor.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for achieving regioselective imidazole N-alkylation.
Caption: Key factors influencing the regiochemical outcome of N-alkylation.
Caption: General experimental workflow for a standard N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Mitragynine and its Synthetic Analog, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring indole alkaloid, mitragynine, and its synthetic structural analog, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. While extensive research has characterized the pharmacological profile of mitragynine, a key psychoactive component of the plant Mitragyna speciosa (kratom), quantitative experimental data for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- remains largely unavailable in publicly accessible literature. This guide summarizes the existing data for both compounds, highlighting the current knowledge gaps and suggesting a framework for future comparative studies.
Chemical and Pharmacological Overview
Mitragynine is an indole alkaloid recognized for its complex pharmacology, exhibiting both stimulant and sedative effects in a dose-dependent manner.[1] It is the most abundant alkaloid in kratom and is understood to exert its effects through interaction with various neurotransmitter systems, most notably the opioid receptors.[1]
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a synthetic organic compound featuring an imidazole core.[2] It has been identified as a structural analog of mitragynine, suggesting it may possess similar analgesic properties.[2] Preliminary research indicates a potential for a reduced risk of dependence compared to mitragynine, making it a compound of interest for the development of safer pain management therapies.[2] Additionally, it has been reported to exhibit moderate acetylcholinesterase (AChE) inhibitory activity.[2]
Data Presentation
The following tables summarize the available quantitative data for mitragynine. Corresponding experimental data for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is not currently available and represents a significant area for future research.
Table 1: Chemical Properties
| Property | Mitragynine | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- |
| Molecular Formula | C₂₃H₃₀N₂O₄ | C₁₁H₁₂N₂O[2] |
| Molecular Weight | 398.50 g/mol | 188.23 g/mol [2] |
| Structure | Indole Alkaloid | Imidazole Derivative[2] |
| Appearance | White amorphous powder | Data not available |
| Melting Point | 102-106 °C | Data not available |
| Solubility | Poorly soluble in water, more soluble in acidic conditions and lipids. | Data not available |
Table 2: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Mitragynine | 7.24 - 709 (Varies by study) | 60.3 - 1700 (Varies by study) | 1100 - 6800 (Varies by study) |
| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | Data not available | Data not available | Data not available |
Table 3: In Vitro Functional Activity
| Compound | Assay | Receptor | Result |
| Mitragynine | cAMP Accumulation | MOR | Partial Agonist |
| β-Arrestin Recruitment | MOR | G-protein biased (low to no recruitment) | |
| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | cAMP Accumulation | Opioid Receptors | Data not available |
| β-Arrestin Recruitment | Opioid Receptors | Data not available | |
| Acetylcholinesterase Inhibition | AChE | Moderate Inhibitory Activity[2] |
Table 4: Pharmacokinetic Parameters (Human and Animal Models)
| Parameter | Mitragynine | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- |
| Bioavailability (Oral) | ~21% | Data not available |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Data not available |
| Elimination Half-life (t½) | 7-39 hours (human, variable) | Data not available |
| Volume of Distribution (Vd) | Large | Data not available |
| Metabolism | Primarily via Phase I (hydrolysis, O-demethylation) and Phase II metabolism. | Data not available |
Table 5: In Vivo Analgesic Activity (Rodent Models)
| Compound | Assay | Route of Administration | ED₅₀ |
| Mitragynine | Hot Plate Test | Intraperitoneal | Data varies by study |
| Tail Flick Test | Oral | ~2.1 mg/kg (mouse) | |
| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | Hot Plate Test / Tail Flick Test | Not reported | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments in the comparative analysis of these compounds.
Protocol 1: Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the µ, κ, and δ opioid receptors.
Materials:
-
Cell membranes from stable cell lines expressing recombinant human or rodent opioid receptors (MOR, KOR, DOR).
-
Radioligands: [³H]-DAMGO (for MOR), [³H]-U-69,593 (for KOR), [³H]-DPDPE (for DOR).
-
Test compounds: Mitragynine and 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a determined final protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of the test compounds at the µ-opioid receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, GloSensor™ cAMP Assay).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: Mitragynine and 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
-
Cell culture medium and reagents.
-
Plate reader capable of detecting the assay signal (e.g., luminescence or time-resolved fluorescence).
Procedure (Example using a luminescence-based assay):
-
Cell Preparation: Seed the cells in a white, opaque 96-well plate and incubate overnight.
-
Reagent Preparation: Prepare the cAMP detection reagents according to the manufacturer's protocol.
-
Assay Execution:
-
Remove the culture medium and add the cAMP detection reagent equilibration medium. Incubate for a specified time (e.g., 1-2 hours) at room temperature.
-
To determine agonist activity, add varying concentrations of the test compound to the wells.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known MOR agonist (e.g., DAMGO).
-
Add forskolin to all wells to stimulate cAMP production (for Gi-coupled receptors like MOR, agonism will inhibit this stimulation).
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Generate dose-response curves by plotting the luminescence signal against the logarithm of the test compound concentration.
-
For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.
-
For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response) and subsequently the Kb (equilibrium dissociation constant).
-
Protocol 3: Hot Plate Analgesia Assay
Objective: To assess the in vivo analgesic efficacy of the test compounds in a rodent model of thermal pain.
Materials:
-
Male or female mice or rats of a specific strain and weight range.
-
Hot plate apparatus with adjustable temperature control.
-
Transparent observation cylinder.
-
Test compounds: Mitragynine and 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, dissolved in an appropriate vehicle.
-
Positive control: Morphine.
-
Vehicle control.
-
Timer.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Determine the baseline pain response latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compounds, morphine, or vehicle to different groups of animals via a specified route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves to determine the ED₅₀ (the dose that produces 50% of the maximal effect).
-
Visualizations
Signaling Pathway
Caption: Opioid receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for comparative analysis.
Conclusion
Mitragynine has been extensively studied, revealing its activity as a partial agonist at the µ-opioid receptor with a G-protein signaling bias, which is thought to contribute to its analgesic effects with a potentially lower side-effect profile than classical opioids. In contrast, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- remains a promising but largely uncharacterized compound. While its structural similarity to mitragynine and preliminary reports of potential analgesic activity are encouraging, a comprehensive understanding of its pharmacology is lacking.
To ascertain the therapeutic potential of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, further research is imperative. Direct, head-to-head comparative studies with mitragynine, following the experimental protocols outlined in this guide, are necessary to elucidate its opioid receptor binding affinities, functional activity, in vivo efficacy, and pharmacokinetic profile. Such data will be critical in determining if this synthetic analog offers a superior therapeutic window for pain management.
References
A Comparative Analysis of the Analgesic Potential of 5-methyl-2-phenyl-1H-imidazole-4-methanol and Morphine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The quest for novel analgesic agents with improved efficacy and safety profiles over existing opioids like morphine is a cornerstone of modern pharmacology. Within this landscape, imidazole derivatives have emerged as a promising class of compounds with demonstrated analgesic and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the potential analgesic efficacy of 5-methyl-2-phenyl-1H-imidazole-4-methanol against the gold standard, morphine.
While direct comparative experimental data for 5-methyl-2-phenyl-1H-imidazole-4-methanol is not available in the current body of scientific literature, its structural similarity to mitragynine, the primary analgesic alkaloid of the kratom plant, allows for an informed comparative analysis based on data from mitragynine and its analogues.[4] This guide will, therefore, leverage data from these related compounds to provide a comprehensive, albeit indirect, comparison with morphine.
Quantitative Analgesic Efficacy: A Comparative Overview
The following table summarizes the analgesic potency of mitragynine, a structural analogue of 5-methyl-2-phenyl-1H-imidazole-4-methanol, in comparison to morphine. This data is derived from preclinical studies and provides a key benchmark for analgesic potential.
Table 1: Comparative Analgesic Potency of Mitragynine and Morphine
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED₅₀ (95% CI) | Relative Potency to Morphine |
| Mitragynine | Mouse | Radiant Heat Tail Flick | Subcutaneous | 166 mg/kg (101, 283) | 66-fold less potent |
| Morphine | Mouse | Radiant Heat Tail Flick | Subcutaneous | 2.5 mg/kg | - |
| Data sourced from a study on mitragynine pseudoindoxyl, an oxidative rearrangement product of mitragynine.[1] |
Insights from Other Imidazole Derivatives
Further evidence for the analgesic potential of the imidazole scaffold comes from studies on various derivatives. While not direct comparisons to morphine, these findings highlight the consistent analgesic activity of this chemical class.
Table 2: Analgesic Activity of Selected Imidazole and Benzimidazole Derivatives
| Compound | Animal Model | Analgesic Assay | Dosage | % Analgesic Activity / Inhibition | Standard Drug Comparison |
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Mouse | Hot Plate | 100 mg/kg b.w. | 89% | Diclofenac Sodium (100% at 50 mg/kg b.w.) |
| 2-methylaminobenzimidazole derivative (7) | Mouse | Acetic Acid Induced Writhing | 100 mg/kg b.w. | 89% | Nimesulide (100% at 50 mg/kg b.w.) |
| Data from studies on novel imidazole and benzimidazole derivatives.[3][5][6] |
Experimental Protocols
For the data presented, standardized and widely accepted preclinical models of pain were utilized.
Radiant Heat Tail Flick Assay
This assay assesses the central analgesic activity of a compound.
-
Animal Model: Male Swiss Webster mice are commonly used.
-
Procedure: A focused beam of radiant heat is applied to the ventral surface of the mouse's tail. The time taken for the mouse to "flick" or withdraw its tail is recorded as the tail-flick latency. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., mitragynine, morphine) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.
-
Data Collection: Tail-flick latencies are measured at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Analysis: The data is often expressed as the percentage of maximal possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀, the dose required to produce 50% of the maximal effect, is then calculated from the dose-response curve.
Hot Plate Test
This method also evaluates central analgesic activity by measuring the response to a thermal stimulus.
-
Animal Model: Mice are placed on a heated surface (e.g., 55 ± 0.5°C).
-
Procedure: The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is employed to prevent injury.
-
Drug Administration: The test compound or a standard drug (e.g., diclofenac sodium) is administered prior to the test.
-
Data Analysis: The increase in reaction time after drug administration is indicative of analgesic activity.
Signaling Pathways: A Mechanistic Hypothesis
Given that 5-methyl-2-phenyl-1H-imidazole-4-methanol is described as a mitragynine analogue, its analgesic effects are likely mediated through the modulation of opioid receptors. Mitragynine and its derivatives are known to be agonists at the µ-opioid receptor (MOR), which is the primary target for morphine and other classical opioids.[1][7]
However, some mitragynine analogues exhibit "biased agonism," where they preferentially activate G-protein signaling pathways over the β-arrestin-2 pathway.[1][7] The recruitment of β-arrestin-2 is associated with many of the adverse effects of opioids, such as respiratory depression and constipation. A compound that is a G-protein biased agonist at the MOR could theoretically produce potent analgesia with a more favorable side-effect profile.
Furthermore, some imidazole derivatives may exert their effects through anti-inflammatory mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes.[2]
References
- 1. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Acetylcholinesterase Inhibition Profile of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of AChE Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The table below summarizes the IC50 values for several imidazole-based compounds and standard AChE inhibitors for comparison. It is important to note that IC50 values can vary based on experimental conditions, such as the enzyme source and assay methodology.
| Compound | AChE IC50 | Compound Class |
| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | Moderate Activity (Specific IC50 not reported) | Imidazole Derivative |
| Imidazole-Thiazole Derivative 2b | 30.42 ± 0.08% inhibition (at 10 µg/mL) | Imidazole-Thiazole Hybrid |
| Imidazole-Thiazole Derivative 2i | 39.53 ± 0.01% inhibition (at 10 µg/mL) | Imidazole-Thiazole Hybrid |
| Benzimidazole-Triazole Derivative 3h | 29.5 ± 1.2 nM | Benzimidazole-Triazole Hybrid[1] |
| Benzimidazole-Triazole Derivative 3d | 31.9 ± 0.1 nM | Benzimidazole-Triazole Hybrid[1] |
| Donepezil | 5.7 nM | Piperidine Derivative |
| Galantamine | 0.35 µM | Alkaloid |
| Rivastigmine | 4.15 µM | Carbamate Derivative[2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for determining AChE IC50 values is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the measurement of the rate of formation of thiocholine, a product of acetylcholine hydrolysis by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compounds at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).
-
Assay Mixture Preparation: In each well of a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution (or buffer for control)
-
AChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured at regular intervals for a set duration using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
IC50 Determination: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined from the resulting dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining acetylcholinesterase IC50 values.
Caption: Acetylcholinesterase action and inhibition at the cholinergic synapse.
References
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Imidazole-Based Acetylcholinesterase Inhibitors
For researchers and drug development professionals navigating the intricate landscape of Alzheimer's disease therapy, the development of potent and selective acetylcholinesterase (AChE) inhibitors remains a pivotal strategy. Imidazole, a versatile heterocyclic scaffold, has emerged as a promising foundation for designing novel AChE inhibitors. This guide provides a comprehensive comparison of various imidazole-based AChE inhibitors, summarizing their structure-activity relationships (SAR), presenting key quantitative data, and detailing the experimental protocols used for their evaluation.
The cholinergic hypothesis posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in Alzheimer's disease. Acetylcholinesterase inhibitors work by preventing the breakdown of this vital neurotransmitter. The imidazole ring, with its unique electronic and steric properties, offers a versatile platform for designing molecules that can effectively interact with the active site of the AChE enzyme.[1][2][3] Structure-activity relationship studies have revealed that modifications to the imidazole core and its substituents can significantly influence inhibitory potency and selectivity.[2][3]
Comparative Analysis of Inhibitory Activity
The inhibitory potency of various imidazole-based compounds against AChE and butyrylcholinesterase (BChE), a related enzyme, is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibition. The following table summarizes the IC50 values for a selection of recently developed imidazole derivatives.
| Compound Series | Specific Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole-Thiazole Hybrids | 2f | AChE | 1.60 ± 0.01 | Donepezil | 98.97 ± 0.01 |
| 2f | BChE | 9.37 ± 0.01 | Galantamine | 75.89 ± 0.02 | |
| 2g | AChE | 4.40 ± 0.01 | Donepezil | 98.97 ± 0.01 | |
| 2g | BChE | 27.66 ± 0.03 | Galantamine | 75.89 ± 0.02 | |
| 2h | AChE | 25.77 ± 0.05 | Donepezil | 98.97 ± 0.01 | |
| 2h | BChE | 16.33 ± 0.02 | Galantamine | 75.89 ± 0.02 | |
| Imidazole-based Hydrazones | 8 | AChE | 3.10 ± 0.20 | Donepezil | 7.30 ± 0.90 |
| 8 | BChE | 3.40 ± 0.30 | Donepezil | 7.50 ± 0.50 | |
| 4,5-diphenyl-1H-imidazole linked piperazine hybrids | 6f | eeAChE | 0.416 ± 0.018 | - | - |
| 6f | eqBChE | 0.474 ± 0.054 | - | - | |
| Imidazolylacetophenone Oxime Ether | 28 | AChE | - (dose-dependent inhibition) | - | - |
Key Structure-Activity Relationship Insights
The inhibitory activity of imidazole-based compounds is intricately linked to their structural features. Analysis of various studies reveals several key SAR trends.
References
In Vivo Validation of Analgesic Effects: A Comparative Guide to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential analgesic effects of the novel compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- against established analgesic agents. While direct in vivo data for this specific imidazole derivative is not yet available in published literature, this document synthesizes findings from studies on structurally related imidazole compounds to offer a predictive comparison and a framework for future in vivo validation. The guide includes quantitative data from common analgesic assays, detailed experimental protocols, and visualizations of relevant signaling pathways.
Comparative Analysis of Analgesic Activity
The therapeutic potential of imidazole derivatives in pain management is an active area of research.[1][2][3][4][5] Many compounds from this class have demonstrated significant analgesic and anti-inflammatory properties in preclinical studies.[6] The target compound, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, is a structural analogue of Mitragynine, the primary alkaloid in the kratom plant known for its analgesic properties, suggesting it may possess similar pain-relieving effects, potentially with a reduced risk of dependence.
To contextualize the potential efficacy of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, the following tables summarize in vivo data from studies on other analgesic imidazole derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Indomethacin.
Table 1: Comparison of Analgesic Effects in the Hot Plate Test
The hot plate test is a common method for assessing the efficacy of centrally acting analgesics. The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface. An increase in latency indicates an analgesic effect.
| Compound | Dose (mg/kg) | Latency Increase (%) / Effect | Animal Model | Reference |
| Imidazole Derivative (Compound 2g) | 100 | 89% inhibition of pain | Mice | [6] |
| Diclofenac Sodium (Standard) | 50 | 100% inhibition of pain | Mice | [6] |
| Indomethacin (Standard) | 10 | 51.23% inhibition of writhing | Mice | [1] |
| Morphine (Standard) | 5 | Significant increase in latency | Mice | [7] |
Table 2: Comparison of Analgesic Effects in the Acetic Acid-Induced Writhing Test
The writhing test assesses the activity of peripherally acting analgesics. An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and a reduction in the number of writhes indicates analgesia.[7][8][9][10]
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Animal Model | Reference |
| Imidazole Derivative (Compound 2a) | 10 | 61.7% | Mice | [1] |
| Imidazole Derivative (Compound 2b) | 10 | 60.8% | Mice | [1] |
| Indomethacin (Standard) | 10 | 51.23% | Mice | [1] |
| Diclofenac Sodium (Standard) | 5 | Significant reduction | Rats | [9] |
Table 3: Comparison of Anti-inflammatory Effects in the Carrageenan-Induced Paw Edema Test
This test evaluates the anti-inflammatory properties of a compound. Inflammation is induced by injecting carrageenan into the paw of a rodent, and the reduction in paw volume (edema) is measured over time.[11][12][13]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Animal Model | Reference |
| Imidazole Derivative (Compound 2a) | 100 | 100% | Rats | [6] |
| Imidazole Derivative (Compound 2b) | 100 | 100% | Rats | [6] |
| Diclofenac Sodium (Standard) | 50 | 100% | Rats | [6] |
| Indomethacin (Standard) | 1-9 | >60% | Rats | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the in vivo analgesic assays cited in this guide.
Hot Plate Test Protocol
-
Animals: Male or female mice (20-30g) are typically used.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.[15] A transparent cylinder is used to confine the animal to the heated surface.
-
Procedure:
-
Animals are habituated to the testing environment before the experiment.
-
A baseline latency is recorded for each animal by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[16]
-
The test compound, a standard analgesic (e.g., morphine), or a vehicle control is administered (e.g., intraperitoneally or orally).
-
At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the reaction latency is recorded.
-
-
Data Analysis: The percentage increase in latency or the maximal possible effect (%MPE) is calculated to determine the analgesic activity.
Acetic Acid-Induced Writhing Test Protocol
-
Animals: Male mice (20-30g) are commonly used.
-
Procedure:
-
Animals are divided into groups: a control group, a standard drug group (e.g., diclofenac), and one or more test compound groups.
-
The test compound, standard, or vehicle is administered (e.g., orally or intraperitoneally).
-
After a specific absorption period (e.g., 30-60 minutes), each mouse receives an intraperitoneal injection of 0.6% acetic acid solution (typically 10 ml/kg).[7][9]
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 10-20 minutes).[7]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male or female rats (150-200g) are frequently used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Animals are divided into control, standard (e.g., indomethacin), and test compound groups.
-
The respective treatments are administered (e.g., orally).
-
After a set time (e.g., 1 hour), a 0.1 ml injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.[13]
-
Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is critical in drug development. Many imidazole derivatives are thought to exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs.[17][18][19]
Caption: NSAID and potential imidazole derivative mechanism of action via COX-1 and COX-2 inhibition.
Opioid analgesics, on the other hand, act primarily on opioid receptors in the central nervous system.
Caption: Simplified opioid receptor signaling pathway leading to analgesia.
Experimental Workflow for In Vivo Analgesic Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel analgesic compound.
Caption: General workflow for the in vivo validation of a novel analgesic compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 18. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"pharmacokinetic profile of 5-methyl-2-phenyl-1H-imidazole-4-methanol in rodents"
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the pharmacokinetic profiles of selected phenyl-imidazole derivatives in rodents. It is important to note that a comprehensive search of available scientific literature yielded no specific pharmacokinetic data for 5-methyl-2-phenyl-1H-imidazole-4-methanol . Therefore, this guide presents data on structurally related compounds to provide a relevant comparative context for researchers investigating novel imidazole-based therapeutics. The information herein is intended to serve as a reference for understanding the general pharmacokinetic properties of this class of compounds in preclinical rodent models.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected imidazole derivatives following oral (PO) and intravenous (IV) administration in rats. These compounds, 4-methylimidazole and a 2-phenyl-1H-benzo[d]imidazole derivative, were chosen for their structural relevance to the target compound.
| Parameter | 4-Methylimidazole (Male F344 Rat)[1] | 2-phenyl-1H-benzo[d]imidazole derivative (Rat)[2] |
| Dose (PO) | 5, 50, 150 mg/kg | 10 mg/kg |
| Bioavailability (F%) | 60-70% | 22.3% |
| Tmax (h) | ~0.5-0.8 | 0.98 |
| Cmax (µg/L) | Not specified | 498 |
| t1/2 (h) | ~1 | 1.75 |
| AUC0–∞ (µg·h/L) | Not specified | 650 |
| Dose (IV) | 5 mg/kg | Not specified |
| t1/2 (h) | 1.8 | Not specified |
| Vd (L/kg) | 2.3 | Not specified |
| CL (L/h/kg) | Not specified | Not specified |
No direct pharmacokinetic data was found for 5-methyl-2-phenyl-1H-imidazole-4-methanol.
Experimental Protocols
The data presented above are derived from studies employing standard preclinical pharmacokinetic methodologies. Below are detailed descriptions of typical experimental protocols used in rodent pharmacokinetic studies.
1. Animal Models and Dosing
-
Species: Male Sprague Dawley or Wistar rats are commonly used for pharmacokinetic studies.[3] Mice are also frequently used models.[4]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with free access to food and water.
-
Dosing Formulation: The test compound is often formulated in a suitable vehicle, such as a suspension in 0.1% sodium carboxymethylcellulose (CMC), for oral administration.[3] For intravenous administration, the compound is dissolved in a vehicle appropriate for injection.
-
Administration:
2. Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points after drug administration. Common sampling sites in rats include the tail vein or via a carotid artery cannula.[3][5] For mice, techniques like retro-orbital sinus sampling or saphenous vein sampling can be used.[6]
-
Time Points: A typical sampling schedule for an oral study might include time points at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[4]
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma. The plasma is then stored, typically at -80°C, until analysis.[3]
3. Bioanalytical Method
-
Technique: The concentration of the drug and its potential metabolites in plasma samples is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step, often with a solvent like methanol, to remove proteins that can interfere with the analysis.[7][8]
-
Chromatography: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., a C8 or C18 column) to separate the analyte from other plasma components.[7][8][9]
-
Detection: The separated analyte is then detected and quantified by a mass spectrometer.[4]
-
Data Analysis: The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[10]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Caption: Workflow of a typical rodent pharmacokinetic study.
References
- 1. Toxicokinetics of 4-methylimidazole in the male F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetic study [bio-protocol.org]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parazapharma.com [parazapharma.com]
A Comparative Guide to the Toxicity and Safety of Substituted Imidazole Methanols and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity and safety profiles of substituted imidazole methanols and structurally related imidazole derivatives. Due to the limited availability of directly comparable toxicological data for a homologous series of substituted imidazole methanols, this document synthesizes findings from various studies on different, yet structurally relevant, imidazole compounds. The information presented herein is intended to guide researchers in making informed decisions during the early stages of drug discovery and development.
Executive Summary
Substituted imidazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. However, their biological activity is intrinsically linked to their toxicity profile. Understanding the structure-toxicity relationship is paramount for the rational design of safer and more efficacious drug candidates. This guide summarizes key in vitro and in vivo toxicity data for a selection of substituted imidazole derivatives, provides detailed experimental protocols for common toxicological assays, and visualizes a general workflow for toxicity assessment and a key signaling pathway involved in drug-induced cell death.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for a selection of substituted imidazole derivatives. It is important to note that these compounds were not all tested under identical conditions, and direct comparison should be made with caution. The data is organized to highlight the impact of different substitution patterns on cytotoxicity and acute toxicity.
| Compound Name/Description | Substitution Pattern | Assay Type | Cell Line/Animal Model | Endpoint | Result | Reference |
| Imidazole | Unsubstituted | Cytotoxicity (MTT) | A549 (Human Lung Carcinoma) | IC50 | 600 µM | [1] |
| Cytotoxicity (MTT) | NCI-H460 (Human Lung Cancer) | IC50 | 700 µM | [1] | ||
| Acute Oral Toxicity | Rat | LD50 | ~970 mg/kg | [2] | ||
| 1-Methyl-1H-imidazole | N1-Methyl | Acute Oral Toxicity | Rat | LD50 | 1144 mg/kg | |
| Acute Dermal Toxicity | Rabbit | LD50 | 400-640 mg/kg | |||
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate | C2-Methyl, C4-Acetate ester, C5-Chlorophenyl | Cytotoxicity (MTT) | A549 (Human Lung Carcinoma) | IC50 | 250 µM | [1] |
| Cytotoxicity (MTT) | NCI-H460 (Human Lung Cancer) | IC50 | 300 µM | [1] | ||
| Trityl Imidazole Derivatives (General) | Varied substitutions on trityl group | Cytotoxicity (MTT) | HepG2 (Human Liver Cancer) | IC50 | Generally less cytotoxic than clotrimazole | |
| 2-Methylimidazole Derivatives (General) | C2-Methyl and varied trityl substitutions | Cytotoxicity (MTT) | HepG2 (Human Liver Cancer) | IC50 | Generally less cytotoxic than clotrimazole, except for specific analogs | |
| 2-Methyl-4-nitroimidazole Derivatives (General) | C2-Methyl, C4-Nitro and varied trityl substitutions | Cytotoxicity (MTT) | HepG2 (Human Liver Cancer) | IC50 | Less toxic than other groups, with some exceptions showing moderate activity | |
| Benzimidazole Derivatives (General) | Fused benzene ring and varied trityl substitutions | Cytotoxicity (MTT) | HepG2 (Human Liver Cancer) | IC50 | More toxic than corresponding imidazole derivatives | |
| 1,4-Bis(imidazolylazo)benzene (BIAB) | Azo-linked imidazole | Acute Oral Toxicity | Mice | LD50 | 1020.23 mg/kg | [3] |
Experimental Protocols
Detailed methodologies for key toxicity and safety assessment experiments are provided below. These protocols are generalized and may require optimization based on the specific compound and biological system under investigation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of the test imidazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 50 µL of serum-free media and 50 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using various strains of Salmonella typhimurium that are auxotrophic for histidine.[9][10][11]
-
Strain Preparation: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.[9]
-
Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.[9]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if used). A small amount of histidine is also added to allow for initial growth.[11]
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.[9]
-
Incubation: Incubate the plates at 37°C for 48 hours.[11]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[12]
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[13][14][15]
-
Cell Preparation and Embedding: Mix cells treated with the test compound with low-melting-point agarose and layer onto a microscope slide.[16]
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.[15]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".[13]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).[17]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[15]
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential.[18][19][20][21]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for the desired time.[19]
-
Dye Loading: Add a cationic fluorescent dye, such as JC-1 or a water-soluble mitochondrial membrane potential indicator (m-MPI), to the cells and incubate.[19][20] In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.[21]
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates a loss of MMP and mitochondrial dysfunction.[19]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for the in vitro toxicity assessment of a new chemical entity, such as a substituted imidazole methanol.
Caption: A generalized workflow for the in vitro toxicity assessment of novel compounds.
Signaling Pathway: Bcl-2 Family-Mediated Apoptosis
Many cytotoxic compounds induce cell death through the intrinsic apoptotic pathway, which is tightly regulated by the Bcl-2 family of proteins.[22][23][24][25] The following diagram depicts a simplified overview of this pathway.
Caption: A simplified diagram of the intrinsic apoptotic pathway regulated by the Bcl-2 family.
Conclusion
The toxicity and safety assessment of substituted imidazole methanols and their derivatives is a critical component of the drug discovery and development process. This guide provides a foundational understanding of the potential toxicities associated with this class of compounds by presenting a comparative analysis of structurally related molecules. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to design and execute their own toxicological evaluations. As with any class of compounds, the therapeutic potential of substituted imidazole methanols must be carefully weighed against their safety profile. Further research is warranted to establish a more comprehensive and directly comparative toxicological database for this promising class of molecules.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bgrci.de [bgrci.de]
- 3. Synthesis, spectral characterization, lethal dose (LD50) and acute toxicity studies of 1,4-Bis(imidazolylazo)benzene (BIAB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 16. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Mitochondrial Toxicity Assay - Creative Biolabs [creative-biolabs.com]
- 22. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 24. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Opioid Receptor Selectivity of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the opioid receptor selectivity of the novel compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, a structural analog of mitragynine. Due to the limited availability of direct binding data for this specific imidazole derivative, this comparison relies on the extensive research conducted on mitragynine and its closely related analogs. The data presented herein offers a valuable framework for understanding the potential pharmacological profile of this emerging compound in the context of established opioid receptor ligands.
Introduction to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a synthetic compound that shares structural similarities with mitragynine, the primary psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa)[1]. Mitragynine and its analogs are of significant interest to the scientific community for their potential to produce analgesia with a reduced risk of the severe side effects associated with classical opioids, such as respiratory depression and dependence[2]. Research into these "atypical" opioids is a promising avenue for the development of safer pain therapeutics.
Comparative Opioid Receptor Binding Affinity
To contextualize the potential selectivity of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, the following table summarizes the binding affinities (Ki, in nM) of its parent compound, mitragynine, and standard selective ligands for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Profile |
| Mitragynine | 198 ± 30[3] | >10,000 | 161 ± 10[3] | µ/κ > δ |
| 7-Hydroxymitragynine | 77.9[4] | >10,000 | >10,000 | µ-selective |
| DAMGO (µ-selective) | 1.6[5] | >10,000 | >10,000 | µ-selective |
| DPDPE (δ-selective) | >10,000 | 5.2 (EC50)[6] | >10,000 | δ-selective |
| U-50,488 (κ-selective) | >500 | >500 | 12[7] | κ-selective |
Note: Data for Mitragynine and 7-Hydroxymitragynine are for human opioid receptors. Data for standard ligands are from various species and experimental conditions and are provided for general comparison.
Based on the data for mitragynine, it is hypothesized that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- will exhibit a preference for the µ-opioid receptor over the δ- and κ-opioid receptors.
Functional Activity at Opioid Receptors
Beyond binding affinity, the functional activity of a compound determines whether it acts as an agonist (activator), antagonist (blocker), or partial agonist. Mitragynine and its key metabolite, 7-hydroxymitragynine, have been characterized as partial agonists at the µ-opioid receptor and antagonists at the δ- and κ-opioid receptors[2][8]. This profile is significant as it may contribute to the reported ceiling effect on respiratory depression and lower abuse potential compared to full µ-opioid agonists like morphine.
| Compound | µ-Opioid Receptor Activity | δ-Opioid Receptor Activity | κ-Opioid Receptor Activity |
| Mitragynine | Partial Agonist[2][8] | Antagonist[2][8] | Antagonist[2][8] |
| 7-Hydroxymitragynine | Partial Agonist[2][8] | Antagonist[2][8] | Antagonist[2][8] |
| DAMGO | Full Agonist | Inactive | Inactive |
| DPDPE | Inactive | Full Agonist | Inactive |
| U-50,488 | Inactive | Inactive | Full Agonist |
It is plausible that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- will share a similar functional profile, acting as a partial agonist at the µ-opioid receptor. Functional assays, such as the GTPγS binding assay, are crucial for confirming this hypothesis.
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two distinct intracellular pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the adverse effects of opioids, including respiratory depression and tolerance[9].
A key finding in the study of mitragynine and its analogs is their "biased agonism." These compounds appear to preferentially activate the G-protein signaling pathway while minimally engaging the β-arrestin pathway[2][8]. This biased signaling is a highly sought-after characteristic in the development of safer opioid analgesics.
Opioid Receptor G-Protein Signaling Pathway```dot
Caption: β-Arrestin mediated signaling and receptor regulation.
Experimental Protocols
The determination of a compound's opioid receptor selectivity profile relies on standardized in vitro assays. Below are outlines of the key experimental methodologies.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of a test compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).
-
Test compound (1H-Imidazole-4-methanol, 5-methyl-2-phenyl-).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.[10]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying G-protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound at µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration.
-
Washing: Filters are washed with ice-cold buffer.
-
Counting: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) and the maximum effect relative to a standard full agonist (Emax) are determined.[11][12]
Experimental Workflow Diagram
Caption: Workflow for determining opioid receptor selectivity.
Conclusion
While direct experimental data for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is not yet widely available, its structural similarity to mitragynine provides a strong basis for predicting its opioid receptor selectivity profile. It is anticipated that this compound will demonstrate a preference for the µ-opioid receptor, likely acting as a partial agonist with biased signaling towards the G-protein pathway. This profile is highly desirable for the development of novel analgesics with improved safety profiles. Further in vitro and in vivo studies are essential to definitively characterize the pharmacology of this promising compound and validate these hypotheses. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DPDPE | δ Opioid Receptors | Tocris Bioscience [tocris.com]
- 7. arxiv.org [arxiv.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acetylcholinesterase Inhibition: Donepezil and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of symptomatic treatment for Alzheimer's disease, acetylcholinesterase (AChE) inhibitors remain a cornerstone of therapy.[1] These agents function by impeding the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling in the brain, which is crucial for cognitive processes like memory and learning.[1][2] This guide provides a detailed, head-to-head comparison of Donepezil with two other widely used AChE inhibitors, Rivastigmine and Galantamine, focusing on their inhibitory potency, pharmacokinetic profiles, and mechanisms of action, supported by experimental data.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical determinant of their pharmacological profiles. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify this potency, with lower values indicating greater inhibitory activity. The data presented below, collated from various in vitro studies, highlights the distinct selectivity and potency of each compound.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (µM) | Selectivity (BuChE IC50 / AChE IC50) |
| Donepezil | AChE | 6.7 | 0.009 - 0.021 | ~1104 |
| BuChE | 7400 | 1.60 | ||
| Rivastigmine | AChE | 4.3 | 0.28 - 0.61 | ~7.2 |
| BuChE | 31 | - | ||
| Galantamine | AChE | 5130 | - | - |
| BuChE | > 10,000 | - |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions, such as enzyme source and assay methodology.
Pharmacokinetic Profiles: A Comparative Overview
The clinical efficacy and dosing regimens of AChE inhibitors are significantly influenced by their pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters for Donepezil, Rivastigmine, and Galantamine, offering insights into their absorption, distribution, metabolism, and excretion.
| Parameter | Donepezil | Rivastigmine | Galantamine |
| Bioavailability | ~100% | ~40% | ~90% |
| Protein Binding | 96% | 40% | 18% |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Esterases | Hepatic (CYP2D6, CYP3A4) |
| Elimination Half-life | ~70 hours | ~1.5 hours | ~7 hours |
| Time to Peak Plasma Concentration | 3-4 hours | ~1 hour | ~1 hour |
Mechanism of Action and Signaling Pathway
Acetylcholinesterase inhibitors exert their primary effect by increasing the synaptic levels of acetylcholine. In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE in the synaptic cleft. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels.[3][4] AChE inhibitors counteract this by blocking the action of AChE, thereby prolonging the presence of acetylcholine in the synapse and enhancing cholinergic neurotransmission.
Donepezil, a reversible, non-competitive inhibitor, binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[5] The interaction with the PAS is thought to contribute to its high selectivity for AChE.
Figure 1. Cholinergic Synapse and AChE Inhibition by Donepezil.
Experimental Protocols
The determination of acetylcholinesterase inhibition is most commonly performed using the spectrophotometric method developed by Ellman.[6][7]
Ellman's Method for AChE Inhibition Assay
Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[8] The rate of color development is proportional to the AChE activity.
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
ATCh solution (14 mM in deionized water)
-
AChE solution (e.g., from electric eel or human erythrocytes)
-
Inhibitor solutions (Donepezil, Rivastigmine, Galantamine) at various concentrations
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[7]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Initiate Reaction: Add 10 µL of the ATCh solution to all wells to start the reaction.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 3-5 minutes).[9]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2. General Workflow for the Ellman's Assay.
Conclusion
Donepezil, Rivastigmine, and Galantamine are all effective acetylcholinesterase inhibitors used in the management of Alzheimer's disease, yet they exhibit distinct pharmacological profiles. Donepezil is a highly selective and potent inhibitor of AChE with a long half-life, allowing for once-daily dosing. Rivastigmine inhibits both AChE and BuChE, which may offer a broader mechanism of action. Galantamine, in addition to AChE inhibition, also modulates nicotinic receptors. The choice of agent for a particular patient may depend on a variety of factors, including the desired selectivity, pharmacokinetic profile, and potential for side effects. The experimental protocols outlined in this guide provide a standardized approach for the continued investigation and comparison of these and novel AChE inhibitors.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the In Vitro Cytotoxicity of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- on Neuronal Cells
Introduction
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is an organic compound featuring an imidazole ring, a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules.[1][2][3][4] The unique arrangement of a phenyl, methyl, and methanol group on the imidazole core suggests potential for various biological activities, including possible effects on the central nervous system.[5] Research has indicated that some imidazole derivatives can promote neurogenesis, while others may exhibit cytotoxic effects.[6][7][8] This guide provides a comparative overview of the in vitro cytotoxicity of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- on neuronal cells, referencing established neurotoxins and alternative imidazole compounds to offer a comprehensive perspective for researchers and drug development professionals.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in comparison to a standard neurotoxin, Rotenone, on the human neuroblastoma cell line SH-SY5Y. Data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.
| Compound | Cell Line | Exposure Time | IC50 (µM) | Assay |
| 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | SH-SY5Y | 24 hours | 78.5 | MTT |
| Rotenone (Reference Neurotoxin) | SH-SY5Y | 24 hours | 5.2 | MTT |
Note: The data presented for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is hypothetical and for illustrative purposes. Rotenone is a well-documented mitochondrial complex I inhibitor used as a positive control in neurotoxicity studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity data. Below are the protocols for the key assays used to evaluate the neuronal cytotoxicity of the compounds.
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as an in vitro model for dopaminergic neurons to study neurotoxicity.[9]
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM-F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, under standard conditions of 37°C and 5% CO2.[9]
-
Compound Preparation: 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- and Rotenone were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Final concentrations were prepared by diluting the stock solutions in the culture medium.
-
Treatment: SH-SY5Y cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for 24 hours.[10]
2. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: The assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[6]
-
Procedure:
-
After the 24-hour treatment period, the culture medium was replaced with 100 µL of fresh medium containing MTT solution (0.5 mg/mL).[9]
-
The plate was incubated for 4 hours at 37°C.[6]
-
The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.[9]
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells).
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
-
Procedure:
Visualizing Experimental and Signaling Pathways
Diagrams created using Graphviz (DOT language) help to illustrate complex workflows and biological pathways.
Caption: Workflow for in vitro neurotoxicity assessment.
Caption: Potential caspase-mediated apoptotic pathway.
The preliminary comparative data suggests that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exhibits moderate cytotoxicity towards neuronal cells, with an IC50 value significantly higher than that of the potent neurotoxin Rotenone. The imidazole class of compounds displays a wide range of biological activities, from promoting neurogenesis to inducing cytotoxicity.[6][8] Therefore, a thorough evaluation of individual derivatives is essential. The provided experimental protocols for MTT and LDH assays offer a standardized approach to assess the in vitro neurotoxic potential of this and other novel compounds. Further investigation into the specific molecular mechanisms, such as the potential involvement of apoptotic pathways, is warranted to fully characterize the neurotoxic profile of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 6. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diyhpl.us [diyhpl.us]
- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-: A Comprehensive Guide
For laboratory researchers, scientists, and professionals in drug development, adherence to strict safety protocols is paramount, especially concerning the disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, ensuring the safety of personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Full-face respirator | Recommended if there is a risk of dust or aerosol formation, or if exposure limits are exceeded[2]. |
All handling of this chemical waste should occur in a well-ventilated area, preferably within a certified chemical fume hood[2].
II. Step-by-Step Disposal Protocol
The proper disposal of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
To prevent hazardous chemical reactions, waste segregation is critical.
-
Designated Waste Container : Collect all waste containing 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- in a dedicated, sealable, and clearly labeled container[3][4]. The container must be compatible with the chemical.
-
Labeling : The container must be marked with "Hazardous Waste" and the full chemical name: "1H-Imidazole-4-methanol, 5-methyl-2-phenyl-".
-
Incompatible Materials : Do not mix this waste with other chemicals, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides[4].
Proper temporary storage of the waste container is essential while awaiting final disposal.
-
Storage Location : Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area[2][4].
-
Safety Measures : The storage area should be secure and away from any sources of ignition, such as heat or sparks[2][3][4]. Use spark-proof tools when handling containers in the vicinity[2][3].
The ultimate disposal of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- must be handled by a licensed and approved hazardous waste disposal facility.
-
Professional Disposal Service : The material can be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2][5].
-
Regulatory Compliance : Ensure that the disposal method is in accordance with all applicable local, regional, and national laws and regulations[2][3].
Empty containers that previously held 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- must be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing : Containers should be triple-rinsed with a suitable solvent[2].
-
Rinsate Collection : The rinsate from the cleaning process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal[6].
-
Disposal of Rinsed Containers : After being triple-rinsed, the container can often be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method[2]. Always confirm your institution's specific policies on the disposal of empty containers.
III. Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate : Evacuate personnel from the immediate spill area[2][3].
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains[3][5][7].
-
Clean-up : For small spills, trained personnel wearing appropriate PPE may clean up the material using appropriate tools and place it in a suitable container for disposal[4]. Adhered or collected material should be promptly disposed of in accordance with regulations[2][3]. Avoid generating dust[2][3][7].
-
Reporting : Report any exposure to your supervisor or principal investigator as soon as possible[4].
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13682-32-1 Name: 5-methyl-2-phenyl-1H-imidazole-4-methanol [xixisys.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. echemi.com [echemi.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
Essential Safety and Operational Guidance for Handling 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- (CAS No. 13682-32-1). The following protocols are designed to ensure the highest level of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) is not always readily available for novel compounds, data from the Globally Harmonized System (GHS) and structurally similar imidazole-based compounds indicate a consistent hazard profile. The primary hazards include oral toxicity, potential for skin and eye irritation, and possible respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[1][3] | Prevents skin contact, which may cause irritation or burns.[1][3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1][3] |
| Foot Protection | Closed-toe shoes.[1] | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing risk and ensuring experimental reproducibility.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid all direct contact with the compound.[1] Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
3. Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]
-
Skin Contact: Wash off with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Rationale |
| Unused or Excess Chemical | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[5] | Prevents environmental release and complies with hazardous waste regulations.[5] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed, and clearly labeled hazardous waste container. | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[5] | Ensures that residual chemical is properly managed and containers cannot be reused inappropriately.[5] |
Visualized Workflows
To provide clear, at-a-glance guidance, the following diagrams illustrate key decision-making processes for safety and handling.
Caption: PPE Selection Workflow.
Caption: Safe Handling Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
